Product packaging for Butyl isobutyl phthalate(Cat. No.:CAS No. 17851-53-5)

Butyl isobutyl phthalate

Cat. No.: B046966
CAS No.: 17851-53-5
M. Wt: 278.34 g/mol
InChI Key: UVIVWIFUPKGWGF-UHFFFAOYSA-N
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Description

Butyl isobutyl phthalate (BIBP) is a high-purity diester plasticizer of significant interest in materials science and polymer research. Its primary research value lies in its application as a functional additive to modify the physical properties of polymers, most notably polyvinyl chloride (PVC). BIBP acts by interposing itself between polymer chains, effectively reducing the strength of intermolecular forces. This mechanism, known as plasticization, results in increased polymer flexibility, reduced glass transition temperature (Tg), and enhanced workability. Researchers utilize BIBP to investigate structure-property relationships in plasticized polymers, develop flexible PVC compounds for specialized applications, and study the effects of mixed ester phthalates (compared to their symmetrical counterparts) on performance characteristics such as low-temperature flexibility, volatility, and extraction resistance. Furthermore, it serves as a critical reagent in toxicological and environmental studies aimed at understanding the fate, transport, and biological impacts of phthalate esters, providing a comparative compound to assess the influence of branched alkyl chain structures on these phenomena. This product is intended for laboratory and research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B046966 Butyl isobutyl phthalate CAS No. 17851-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H22O4/c1-4-5-10-19-15(17)13-8-6-7-9-14(13)16(18)20-11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UVIVWIFUPKGWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H22O4
Source PubChem
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DSSTOX Substance ID

DTXSID80170497
Record name Butyl isobutyl phthalate
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Molecular Weight

278.34 g/mol
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CAS No.

17851-53-5
Record name Butyl isobutyl phthalate
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Record name Butyl isobutyl phthalate
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Record name Butyl isobutyl phthalate
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Record name Butyl isobutyl phthalate
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Record name BUTYL ISOBUTYL PHTHALATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Butyl Isobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isobutyl phthalate (BIBP) is an organic compound classified as a phthalate ester. It is structurally an unsymmetrical diester of phthalic acid, featuring both a butyl and an isobutyl ester functional group.[1] Primarily utilized as a plasticizer, BIBP enhances the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC).[2] Beyond its industrial applications, recent scientific interest in BIBP has been spurred by its biological activity. Notably, it has been identified as a non-competitive inhibitor of α-glucosidase, suggesting potential therapeutic applications in the management of type II diabetes.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity.

Chemical and Physical Properties

This compound is a colorless to pale yellow, oily liquid at room temperature.[2] It possesses a relatively low volatility and is more soluble in organic solvents than in water.[2]

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value
IUPAC Name 1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate[4]
CAS Number 17851-53-5[4]
Molecular Formula C₁₆H₂₂O₄[4]
Molecular Weight 278.34 g/mol [4]
Appearance Colorless to pale yellow oily liquid[2]
Odor Slight, characteristic odor
Physical Property Value Notes
Boiling Point 315.7 ± 10.0 °Cat 760 mmHg
Melting Point Not availableData for the similar diisobutyl phthalate is -55 °C[5]
Density 1.051 ± 0.06 g/cm³Predicted value
Flash Point 165.4 ± 8.5 °C
Vapor Pressure 0.0 ± 0.7 mmHgat 25°C
Water Solubility Moderate to lowA quantitative value is not readily available. For the similar diisobutyl phthalate, the solubility is reported as 6.2 mg/L at 24°C.[6]
Solubility in Organic Solvents Soluble in DMSO (≥ 250 mg/mL), ethanol, ether, acetone, and benzene.[7][8]
LogP (Octanol-Water Partition Coefficient) 4.66 - 4.8[4][9]
Refractive Index (n²⁰/D) 1.498
Spectroscopic Data

A ¹³C NMR spectrum for this compound is available in the PubChem database. The spectrum displays the expected signals for the aromatic and aliphatic carbons of the molecule.[4]

An experimental FT-IR spectrum with detailed peak assignments for this compound is not widely published. However, based on its functional groups, the following characteristic absorption bands are expected:

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.

  • ~1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl groups.[12]

  • ~1600 and 1580 cm⁻¹: C=C stretching vibrations of the aromatic ring.[12]

  • ~1280 and 1120 cm⁻¹: C-O stretching vibrations of the ester linkages.

  • ~740 cm⁻¹: C-H out-of-plane bending of the ortho-disubstituted aromatic ring.[12]

The electron ionization mass spectrum of this compound is characterized by a prominent base peak at m/z 149, which corresponds to the protonated phthalic anhydride fragment. Other significant fragments are observed at m/z 150 and 223.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of unsymmetrical phthalates like this compound can be achieved through a two-step process involving the formation of a monoester followed by a second esterification.[13][14]

Step 1: Synthesis of Monobutyl Phthalate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in an excess of n-butanol.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess n-butanol under reduced pressure to obtain crude monobutyl phthalate.

Step 2: Synthesis of this compound

  • To the crude monobutyl phthalate (1 equivalent), add isobutanol (1.5-2 equivalents) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Continue the reaction until no more water is collected.

  • After cooling, dilute the reaction mixture with an organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Methods

GC-MS is a standard method for the analysis and quantification of phthalates.[15][16]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is typically used.

  • Injector: Splitless injection is preferred for trace analysis.

  • Oven Program: A temperature gradient program is employed to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

  • Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 149, 150, 223 for BIBP) is used to enhance sensitivity and selectivity.[17]

Reverse-phase HPLC is also a suitable method for the analysis of this compound.[1][18]

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically employed. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.[1]

  • Detector: A UV detector set at a wavelength of around 230 nm is suitable for the detection of the phthalate aromatic ring.[18]

Biological Activity and Signaling Pathways

This compound has been identified as a non-competitive inhibitor of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine.[3] By inhibiting this enzyme, BIBP can delay the absorption of glucose, leading to a hypoglycemic effect.[19] This makes it a compound of interest for the development of new anti-diabetic agents.

The inhibitory action of this compound on α-glucosidase involves binding to a hydrophobic pocket of the enzyme.[20] This interaction is driven by both hydrophobic forces and hydrogen bonds.[20]

Alpha_Glucosidase_Inhibition cluster_Small_Intestine Small Intestine Lumen cluster_Inhibition Inhibition by BIBP Carbohydrates Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Inactive_Enzyme Inactive α-Glucosidase Alpha-Glucosidase->Inactive_Enzyme Bloodstream Bloodstream Glucose->Bloodstream Absorption BIBP BIBP BIBP->Alpha-Glucosidase Non-competitive binding

Figure 1: Mechanism of α-glucosidase inhibition by this compound (BIBP).

The diagram illustrates that in the small intestine, α-glucosidase breaks down carbohydrates into glucose, which is then absorbed into the bloodstream. This compound acts as a non-competitive inhibitor, binding to α-glucosidase at a site distinct from the active site. This binding event alters the enzyme's conformation, rendering it inactive and thereby reducing the rate of glucose production and absorption.

Experimental Workflows

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_esterification Second Esterification cluster_purification Purification Phthalic_Anhydride Phthalic_Anhydride Reflux1 Reflux Phthalic_Anhydride->Reflux1 n-Butanol n-Butanol n-Butanol->Reflux1 Monoester Monobutyl Phthalate Reflux1->Monoester Reflux2 Reflux with Water Removal Monoester->Reflux2 Isobutanol Isobutanol Isobutanol->Reflux2 Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reflux2 Crude_BIBP Crude Butyl Isobutyl Phthalate Reflux2->Crude_BIBP Workup Aqueous Workup (Extraction & Washing) Crude_BIBP->Workup Drying Drying Workup->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Vacuum Distillation or Column Chromatography Concentration->Purification_Method Pure_BIBP Pure Butyl Isobutyl Phthalate Purification_Method->Pure_BIBP

Figure 2: General workflow for the synthesis and purification of this compound.

This workflow outlines the key stages in the laboratory synthesis of this compound, starting from the initial reaction of phthalic anhydride with n-butanol to form the monoester, followed by the second esterification with isobutanol, and concluding with the purification of the final product.

Analytical Workflow for Quantification

Analytical_Workflow Sample Sample Extraction Sample Extraction (e.g., LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis Data_Processing Data Acquisition & Processing Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Result Result Quantification->Result

Figure 3: A typical analytical workflow for the quantification of this compound in a sample.

This diagram illustrates the sequential steps involved in the quantitative analysis of this compound from a given sample matrix. The process begins with sample preparation through extraction, followed by concentration, instrumental analysis, data processing, and final quantification.

References

Synthesis of Butyl isobutyl phthalate from phthalic anhydride and isobutanol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Butyl Isobutyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BIBP) is a phthalate ester utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] It is synthesized via the esterification of phthalic anhydride with a mixture of n-butanol and isobutanol. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical reactions, various catalytic systems, and detailed experimental protocols. The information is tailored for professionals in research, chemical synthesis, and drug development who may encounter or require this compound in their work. While primarily used as a plasticizer, recent studies have also explored its potential as an α-glucosidase inhibitor for type II diabetes treatment, sparking interest in its synthesis for biomedical research.[2]

Reaction Mechanism and Kinetics

The synthesis of this compound from phthalic anhydride and isobutanol is a two-step esterification process.

  • Monoester Formation: The first step involves the rapid, irreversible alcoholysis of phthalic anhydride to form a monoisobutyl phthalate intermediate.[3][4] This reaction is generally fast and can proceed even without a catalyst.[5]

  • Diester Formation: The second step is the slower, reversible esterification of the monoester to the final product, this compound. This step requires a catalyst to proceed at a reasonable rate.[3][6]

The overall reaction rate is typically governed by the second step. Kinetic studies on similar phthalate syntheses have shown that the second reaction is often first-order with respect to the monoester and independent of the alcohol concentration.[3][7]

Catalytic Systems and Reaction Conditions

A variety of catalysts can be employed for the synthesis of this compound, each with its own set of advantages regarding yield, reaction conditions, and environmental impact. The choice of catalyst significantly influences the reaction temperature and overall efficiency.

CatalystTemperature Range (°C)Yield (%)Notes
Sulfuric Acid (H₂SO₄)120 - 150~61A traditional, low-cost catalyst, but can cause side reactions and corrosion.[8][9][10]
p-Toluenesulfonic AcidNot specifiedHighA common acid catalyst for esterification.[11][12]
Methane Sulfonic Acid110 - 140HighCan be used at lower temperatures compared to sulfuric acid.[5][7]
Sulfonated GrapheneNot specified95A reusable and environmentally friendly catalyst that can be easily separated by filtration.[8]
Iron(III) Chloride (FeCl₃)50 - 10086A Lewis acid catalyst that allows for lower reaction temperatures.[8]
Aluminum Oxide (Al₂O₃)140 - 240HighA solid acid catalyst that can be filtered out after the reaction.[13]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using a Homogeneous Acid Catalyst (e.g., Sulfuric Acid)

This protocol is based on the general principles of phthalate ester synthesis using a strong acid catalyst.

Materials:

  • Phthalic anhydride

  • Isobutanol

  • n-Butanol

  • Concentrated Sulfuric Acid (catalyst)

  • 5% Sodium Carbonate solution

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

  • Toluene (for azeotropic removal of water, optional)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a Dean-Stark trap (if using azeotropic removal)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add phthalic anhydride (1 molar equivalent), isobutanol (1.5 molar equivalents), and n-butanol (1.5 molar equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.5-1% of the total mass of reactants) to the stirred reaction mixture.

  • Heating and Reflux: Heat the mixture to a reflux temperature of 120-150°C.[10] The water formed during the reaction can be removed azeotropically using a Dean-Stark trap if toluene is added to the reaction mixture.

  • Monitoring the Reaction: The reaction progress can be monitored by measuring the acid number of the reaction mixture periodically. The reaction is considered complete when the acid number becomes constant.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the unreacted acid and catalyst.

    • Wash with a saturated sodium chloride solution.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the excess alcohol and any low-boiling impurities by vacuum distillation.[11]

    • The final product, this compound, is obtained as a colorless to pale yellow oily liquid.[11]

Protocol 2: Synthesis using a Heterogeneous Catalyst (e.g., Sulfonated Graphene)

This protocol offers a more environmentally friendly approach with easier catalyst separation.

Materials:

  • Phthalic anhydride

  • Isobutanol

  • n-Butanol

  • Sulfonated Graphene (catalyst)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Filtration apparatus

Procedure:

  • Reaction Setup: Combine phthalic anhydride (1 molar equivalent), isobutanol (1.5 molar equivalents), and n-butanol (1.5 molar equivalents) in a three-neck round-bottom flask.

  • Catalyst Addition: Add sulfonated graphene to the mixture.

  • Heating: Heat the reaction mixture with stirring to the desired temperature.

  • Catalyst Separation: After the reaction is complete, the sulfonated graphene catalyst can be easily separated from the reaction mixture by filtration.[8] The catalyst can be washed and reused.

  • Purification: The filtrate, containing the product and excess alcohol, is then purified by vacuum distillation to remove the unreacted alcohols and isolate the this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis of this compound.

Synthesis_Workflow PA Phthalic Anhydride React Esterification Reaction PA->React Iso Isobutanol Iso->React nBu n-Butanol nBu->React Crude Crude Product Mixture React->Crude Neutralize Neutralization (e.g., Na2CO3 wash) Crude->Neutralize For Acid Catalysis Filter Filtration Crude->Filter For Solid Catalyst Wash Washing (e.g., Brine) Neutralize->Wash Dry Drying (e.g., MgSO4) Wash->Dry Dry->Filter Distill Vacuum Distillation Filter->Distill Product Pure Butyl Isobutyl Phthalate Distill->Product

Caption: General workflow for the synthesis and purification of this compound.

Reaction_Mechanism PA Phthalic Anhydride Step1 Step 1: Monoester Formation (Fast, Irreversible) PA->Step1 Alcohol Isobutanol / n-Butanol Alcohol->Step1 Step2 Step 2: Diester Formation (Slow, Reversible, Catalyst) Alcohol->Step2 Monoester Monobutyl/Monoisobutyl Phthalate Step1->Monoester Diester This compound Step2->Diester Monoester->Step2

References

The Natural Occurrence and Bioactivity of Butyl Isobutyl Phthalate in Laminaria japonica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activity of Butyl Isobutyl Phthalate (BIP), a significant bioactive compound isolated from the rhizoid of the marine brown algae, Laminaria japonica. This document details the established α-glucosidase inhibitory activity of BIP, positioning it as a compound of interest for diabetes research and drug development. Methodologies for its extraction and characterization are presented, alongside a discussion of its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Laminaria japonica, a species of brown algae commonly known as kelp, has a long history of use in traditional medicine, particularly in Asia, for the management of various ailments, including diabetes.[1] Modern scientific investigation has sought to identify the specific bioactive constituents responsible for these therapeutic effects. One such compound that has been isolated from the rhizoid of L. japonica is this compound (BIP).[2][3]

Phthalates are a class of chemical compounds that are widely used as plasticizers. While some phthalates are known environmental contaminants, there is growing evidence of their natural occurrence in various organisms, including marine algae.[4][5] The identification of BIP in Laminaria japonica and its potent biological activity underscore the importance of exploring the chemical diversity of marine natural products for novel therapeutic agents.

This guide focuses on the scientific evidence for the natural occurrence of BIP in Laminaria japonica and its significant role as a non-competitive inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism.[2][6]

Natural Occurrence and Quantitative Data

This compound has been successfully isolated from the rhizoid of Laminaria japonica.[2][4] While the presence of this compound is confirmed, specific quantitative data on its natural concentration in the seaweed remains limited in the currently available scientific literature.

For illustrative purposes, the table below presents data on the concentration of a related phthalate, Dibutyl Phthalate (DBP), which has also been identified in Laminaria japonica. It is crucial to note that this data does not represent the concentration of this compound.

CompoundOrganismPartConcentration in Final Isolate (w/w%)Analytical MethodReference
Dibutyl Phthalate (DBP)Laminaria japonicaNot Specified60%GC-MS (SIM)[5]

Note: The concentration reported is for the final purified sample and does not reflect the natural concentration in the raw seaweed material. Further research is required to quantify the precise levels of this compound in various parts of Laminaria japonica.

Experimental Protocols

The isolation of this compound from Laminaria japonica rhizoids is typically achieved through a bioassay-guided fractionation process. The following sections outline the general experimental procedures based on published research.[2]

Collection and Preparation of Plant Material
  • Collection: Laminaria japonica rhizoids are collected from their natural marine habitat.

  • Identification: The species is authenticated by a qualified botanist or marine biologist.

  • Preparation: The collected rhizoids are thoroughly washed with fresh water to remove salt and debris, then air-dried and powdered for extraction.

Extraction and Bioassay-Guided Fractionation

The powdered rhizoid material undergoes a systematic extraction and fractionation process, with each fraction being tested for its inhibitory activity against α-glucosidase to guide the isolation of the active compound.

Experimental Workflow for Bioassay-Guided Isolation of this compound

Extraction_Workflow start Powdered Laminaria japonica Rhizoid extraction Extraction (e.g., with 95% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition eaf Ethyl Acetate Fraction (EAF) partition->eaf other_fractions Other Fractions (e.g., n-Hexane, Water) partition->other_fractions bioassay1 α-Glucosidase Inhibition Assay eaf->bioassay1 Active chromatography Column Chromatography (Silica Gel) eaf->chromatography other_fractions->bioassay1 Inactive fractions Sub-fractions chromatography->fractions bioassay2 α-Glucosidase Inhibition Assay fractions->bioassay2 Active Fractions Selected purification Further Purification (e.g., Preparative HPLC) bioassay2->purification bip Pure this compound purification->bip structure Structural Elucidation (LC/MS, NMR) bip->structure

Caption: Bioassay-guided isolation of this compound from Laminaria japonica.

Structural Elucidation

The structure of the purified active compound is determined using a combination of spectroscopic techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.[2]

  • Proton Nuclear Magnetic Resonance (¹H NMR): To identify the number and types of protons in the molecule.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): To determine the number and types of carbon atoms in the molecule.[2]

The obtained spectral data is then compared with published data for this compound to confirm its identity.

α-Glucosidase Inhibition Assay

The inhibitory effect of this compound on α-glucosidase activity is assessed using an in vitro enzymatic assay.

Experimental Protocol for α-Glucosidase Inhibition Assay

Alpha_Glucosidase_Assay enzyme_prep Prepare α-Glucosidase Solution (in Phosphate Buffer, pH 6.8) pre_incubation Pre-incubate Enzyme with BIP/Control enzyme_prep->pre_incubation bip_prep Prepare this compound Solution (in DMSO, various concentrations) bip_prep->pre_incubation control_prep Prepare Control (DMSO without BIP) control_prep->pre_incubation substrate_add Add Substrate (p-Nitrophenyl-α-D-glucopyranoside) pre_incubation->substrate_add incubation Incubate at 37°C substrate_add->incubation stop_reaction Stop Reaction (e.g., with Na₂CO₃) incubation->stop_reaction measure Measure Absorbance at 405 nm (p-Nitrophenol formation) stop_reaction->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Biological Activity and Mechanism of Action

The primary biological activity of this compound isolated from Laminaria japonica is its potent inhibition of α-glucosidase.

α-Glucosidase Inhibition
  • IC₅₀ Value: this compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 38 μM against α-glucosidase.[2][7][8] This indicates a high level of potency.

  • Mechanism of Inhibition: Kinetic studies have revealed that BIP is a non-competitive inhibitor of α-glucosidase.[2][6] This means that it does not bind to the active site of the enzyme but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Signaling Pathway: Non-Competitive Inhibition of α-Glucosidase

Inhibition_Mechanism enzyme α-Glucosidase (E) es_complex Enzyme-Substrate Complex (ES) enzyme->es_complex + S ei_complex Enzyme-Inhibitor Complex (EI) enzyme->ei_complex + I substrate Substrate (S) (e.g., Starch) product Product (P) (Glucose) bip This compound (I) es_complex->enzyme + P esi_complex Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) es_complex->esi_complex + I esi_complex->es_complex esi_complex->ei_complex ei_complex->enzyme ei_complex->esi_complex + S

Caption: Mechanism of non-competitive inhibition of α-glucosidase by this compound.

In Vivo Hypoglycemic Effect

The α-glucosidase inhibitory activity of this compound translates to a significant hypoglycemic effect in vivo. Studies have shown that administration of BIP can effectively lower blood glucose levels in animal models of diabetes.[2] This effect is attributed to the delayed digestion of carbohydrates in the small intestine, leading to a slower and more controlled release of glucose into the bloodstream.

Conclusion and Future Perspectives

This compound, a natural product isolated from the rhizoid of Laminaria japonica, has been identified as a potent non-competitive inhibitor of α-glucosidase. This finding validates the traditional use of this marine alga for diabetes management and highlights BIP as a promising lead compound for the development of new anti-diabetic agents.

Future research should focus on:

  • Quantitative Analysis: Determining the precise concentration of this compound in Laminaria japonica and how it varies with factors such as geographical location, season, and processing methods.

  • Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of BIP to establish its safety profile for therapeutic use.

  • Mechanism of Action: Further elucidating the molecular interactions between BIP and α-glucosidase and exploring other potential biological targets and signaling pathways.

  • Clinical Trials: Investigating the efficacy and safety of standardized extracts of Laminaria japonica enriched with this compound in human subjects with type 2 diabetes.

The exploration of marine natural products like this compound from Laminaria japonica holds significant promise for the discovery of novel therapeutics to address global health challenges such as diabetes.

References

Unraveling the Inhibition of α-Glucosidase by Butyl Isobutyl Phthalate: A Non-Competitive Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism by which Butyl isobutyl phthalate (BiBP) acts as a non-competitive inhibitor of α-glucosidase. The following sections detail the inhibitory activity, the specifics of its non-competitive nature, the experimental protocols used for its characterization, and the molecular interactions that underpin its function. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Findings: Inhibitory Potency and Mechanism

This compound (BiBP) has been identified as a potent, non-competitive inhibitor of α-glucosidase. This phthalate derivative demonstrates significant, concentration-dependent inhibitory activity against the enzyme.[1] The non-competitive mechanism of inhibition signifies that BiBP does not bind to the active site of α-glucosidase, but rather to an allosteric site. This binding event reduces the catalytic efficiency of the enzyme without preventing the substrate from binding.

Quantitative Inhibitory Data

Two key studies have quantified the inhibitory potency of BiBP against α-glucosidase, yielding remarkably consistent IC50 values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

ParameterValueSource
IC50 38 µMBu et al., 2010[1]
IC50 10.68 µg/mL (approximately 38.3 µM)Raghavendra et al., 2021[2]

Note: The molecular weight of this compound (C16H22O4) is 278.34 g/mol . The conversion of 10.68 µg/mL to µM is calculated as follows: (10.68 µg/mL / 278.34 g/mol ) * 1000 = 38.36 µM.

While the non-competitive inhibition has been established, specific kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax) in the presence of BiBP, and the inhibition constant (Ki) have not been explicitly reported in the reviewed literature.

Experimental Methodologies

The characterization of BiBP as a non-competitive α-glucosidase inhibitor has been achieved through a combination of enzymatic assays, spectroscopic techniques, and computational modeling.

α-Glucosidase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of BiBP.

Principle: The assay measures the enzymatic activity of α-glucosidase by monitoring the hydrolysis of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol. The production of p-nitrophenol results in a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Protocol:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase (from Saccharomyces cerevisiae) and a solution of pNPG are prepared in a suitable buffer, typically a phosphate buffer at a pH of 6.8.

  • Incubation: A reaction mixture is prepared containing the α-glucosidase enzyme solution and varying concentrations of BiBP (or a control). This mixture is pre-incubated to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • Reaction Termination: After a specific incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped by adding a strong base, such as sodium carbonate (Na2CO3). This raises the pH and denatures the enzyme, halting the reaction.

  • Measurement: The absorbance of the resulting solution is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to study the binding interaction between BiBP and α-glucosidase.

Principle: The intrinsic fluorescence of α-glucosidase is primarily due to its tryptophan and tyrosine residues. When a ligand, such as BiBP, binds to the enzyme, it can cause a change in the local environment of these fluorescent amino acids, leading to a quenching (decrease) of the fluorescence intensity. This quenching can be used to infer binding and to calculate binding constants.

Protocol:

  • A solution of α-glucosidase is prepared in a suitable buffer.

  • The fluorescence emission spectrum of the enzyme solution is recorded, typically with an excitation wavelength of 280 nm or 295 nm (to selectively excite tryptophan) and an emission range of 300-450 nm.

  • Aliquots of a stock solution of BiBP are incrementally added to the enzyme solution.

  • After each addition, the fluorescence emission spectrum is recorded.

  • The quenching of fluorescence is analyzed using the Stern-Volmer equation to determine the nature of the quenching (static or dynamic) and to calculate binding parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate changes in the secondary structure of α-glucosidase upon binding to BiBP.

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The secondary structure elements of proteins (α-helices, β-sheets, and random coils) have distinct CD spectra. Changes in these spectra upon ligand binding can indicate conformational changes in the protein.

Protocol:

  • A solution of α-glucosidase is prepared in a suitable buffer.

  • The CD spectrum of the enzyme is recorded in the far-UV region (typically 190-250 nm).

  • BiBP is added to the enzyme solution, and the CD spectrum is recorded again.

  • The spectra with and without the inhibitor are compared to identify any changes in the secondary structure content of the enzyme.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein.

Principle: A three-dimensional model of the α-glucosidase enzyme is used as a target. A computational algorithm then "docks" the BiBP molecule into various possible binding sites on the enzyme's surface. The most favorable binding poses are identified based on a scoring function that estimates the binding affinity.

Findings for BiBP: Molecular docking studies have indicated that BiBP binds to hydrophobic pockets on the surface of α-glucosidase, distinct from the active site. The specific amino acid residues identified as forming these hydrophobic pockets are:

  • Pocket 1: Phe177, Phe157, Leu176, Leu218, and Ala278.

  • Pocket 2: Trp154, Pro240, Leu174, and Ala162.[3]

The interaction is primarily driven by hydrophobic forces and hydrogen bonds.[3]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the non-competitive inhibition mechanism and the experimental workflow for its characterization.

Caption: Non-competitive inhibition of α-glucosidase by BiBP.

experimental_workflow cluster_invitro In Vitro Characterization cluster_insilico In Silico Analysis cluster_results Data Analysis and Interpretation assay α-Glucosidase Inhibition Assay kinetics Enzyme Kinetics Study (Lineweaver-Burk/Dixon Plots) assay->kinetics ic50 IC50 Determination assay->ic50 mechanism Determination of Inhibition Mechanism (Non-competitive) kinetics->mechanism fluorescence Fluorescence Spectroscopy binding Binding Affinity and Site Identification fluorescence->binding cd Circular Dichroism Spectroscopy conformation Conformational Change Analysis cd->conformation docking Molecular Docking docking->binding ic50->mechanism binding->mechanism conformation->mechanism

References

Diisobutyl Phthalate (DIBP): A Comprehensive Toxicological Profile and Health Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl phthalate (DIBP) is a widely used plasticizer and a common environmental contaminant.[1][2] Growing concerns over its potential adverse health effects have prompted extensive toxicological research. This technical guide provides a comprehensive overview of the toxicological profile of DIBP, summarizing its physicochemical properties, toxicokinetics, and health effects, with a focus on reproductive, developmental, and hepatic toxicities. Detailed experimental protocols for key studies are provided, and the known mechanisms of action, including the disruption of critical signaling pathways, are elucidated through diagrams and quantitative data.

Physicochemical Properties

DIBP is a colorless, oily liquid with a faint odor.[3] It is characterized by the following properties:

PropertyValueReference
Chemical Formula C₁₆H₂₂O₄[3]
Molar Mass 278.34 g/mol [3]
Density 1.039 g/mL at 25 °C[4]
Boiling Point 327 °C[4]
Melting Point -64 °C[4]
Water Solubility Insoluble[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

DIBP can be absorbed through oral and dermal routes.[2] Following absorption, it is rapidly metabolized to its primary active metabolite, monoisobutyl phthalate (MIBP).[2] MIBP is then further metabolized and excreted, primarily in the urine.[2] Studies in rats have shown that DIBP and its metabolites are distributed to various tissues, with evidence of placental transfer to the fetus.[2]

Health Effects

Reproductive Toxicity

There is robust evidence from animal studies that DIBP is a male reproductive toxicant.[2][5] Exposure, particularly during gestation, can lead to a range of adverse effects on the male reproductive system.

Key Experimental Protocol: In Vivo Assessment of DIBP-Induced Reproductive Toxicity in Rats

  • Animal Model: Time-mated Sprague-Dawley rats.

  • Dosing Regimen: DIBP is typically administered by oral gavage, dissolved in a vehicle like corn oil. Doses ranging from 100 to 1000 mg/kg/day are often used. Exposure is commonly carried out during a critical window of male reproductive development, such as from gestation day (GD) 14 to 18.[6]

  • Endpoints Measured:

    • Anogenital Distance (AGD): Measured in male pups on postnatal day (PND) 2. A shorter AGD is an indicator of feminization.[7]

    • Testicular Testosterone Production: Fetal testes are collected on GD 18 and incubated ex vivo to measure testosterone production.[6]

    • Histopathology: Testes are examined for abnormalities such as Leydig cell aggregates and multinucleated germ cells.[4]

    • Sperm Parameters: In adult offspring, sperm count, motility, and morphology are assessed.[8]

    • Gene Expression Analysis: Testicular tissue is analyzed for changes in the expression of genes involved in steroidogenesis and testicular development.[9]

Quantitative Data on Reproductive Effects of DIBP in Male Rats:

EndpointDose (mg/kg/day)EffectReference
Testicular Testosterone Production 300Significant reduction[6]
Anogenital Distance (AGD) 500Significant reduction[9]
Leydig Cell Aggregates 7600 ppm (dietary)Increased incidence[4]
Multinucleated Germ Cells 3800 ppm (dietary)Increased incidence[4]
Epididymal Sperm Counts 1.0% (dietary)Significantly decreased[8]
Developmental Toxicity

DIBP has also been shown to be a developmental toxicant, causing adverse effects on the developing fetus.[2][5]

Key Experimental Protocol: In Vivo Assessment of DIBP-Induced Developmental Toxicity in Mice

  • Animal Model: Pregnant CD-1 mice.[10]

  • Dosing Regimen: DIBP is administered by oral gavage at various doses, for instance, 0.1 µg/kg/day, throughout gestation.[10]

  • Endpoints Measured:

    • Fetal and Placental Weight: Measured at a specific gestational day (e.g., GD 18.5).[10]

    • Placental Efficiency: Calculated as the ratio of fetal weight to placental weight.[10]

    • Skeletal and Visceral Malformations: Fetuses are examined for any structural abnormalities.[11]

    • Post-implantation Loss: The number of resorptions and dead fetuses is recorded.[11]

Quantitative Data on Developmental Effects of DIBP:

EndpointDoseEffectSpeciesReference
Placental Weight 0.1 µg/kg/daySignificant increaseMouse[10]
Placental Efficiency 0.1 µg/kg/daySignificant reductionMouse[10]
Fetal Weight 500 mg/kg/dayDose-related decreaseRat[11]
Incidence of Resorptions 750 mg/kg/daySignificantly increasedRat[11]
Skeletal Malformations 750 mg/kg/daySignificantly increased incidenceRat[11]
Undescended Testes 750 mg/kg/daySignificantly elevated incidenceRat[11]
Hepatotoxicity

Animal studies have also indicated that DIBP can induce liver toxicity.

Key Experimental Protocol: Assessment of DIBP-Induced Hepatotoxicity in Rats

  • Animal Model: Wistar rats.

  • Dosing Regimen: DIBP is administered orally, for example, at a dose of 500 mg/kg body weight for a sub-chronic duration.[12]

  • Endpoints Measured:

    • Liver Weight: The absolute and relative liver weights are determined.[12]

    • Serum Liver Enzymes: Levels of alanine transaminase (ALT) and aspartate transaminase (AST) are measured in the serum.[12]

    • Histopathology: Liver tissue is examined for pathological changes such as hyperplasia, cytoplasmic alterations, and inflammation.[13]

Quantitative Data on Hepatotoxic Effects of DIBP in Rats:

EndpointDoseEffectReference
Relative Liver Weight 500 mg/kg (DBP)Significant increase[12]
Serum ALT Levels 500 mg/kg (DBP)Significant elevation[12]
Serum AST Levels 500 mg/kg (DBP)Significant elevation[12]

Mechanisms of Toxicity

The toxicity of DIBP is believed to be mediated through multiple mechanisms, primarily involving the disruption of endocrine signaling pathways.

Disruption of Androgen Receptor Signaling

DIBP and its metabolite MIBP can act as antagonists to the androgen receptor (AR), thereby inhibiting the action of androgens like testosterone. This anti-androgenic activity is a key mechanism underlying its male reproductive toxicity.

DIBP DIBP/MIBP AR Androgen Receptor (AR) DIBP->AR Antagonism AR_complex Testosterone-AR Complex AR->AR_complex Testosterone Testosterone Testosterone->AR ARE Androgen Response Element (ARE) AR_complex->ARE Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Reproductive_Development Normal Male Reproductive Development Gene_Expression->Reproductive_Development

DIBP's antagonistic effect on the Androgen Receptor signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

DIBP has been shown to affect the expression of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, in the testis.[7] PPARs are nuclear receptors that play a crucial role in lipid metabolism and steroidogenesis. DIBP's interaction with the PPAR signaling pathway may contribute to its reproductive and metabolic effects.

DIBP DIBP PPARa PPARα DIBP->PPARa Modulation PPAR_RXR PPARα-RXR Heterodimer PPARa->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Target_Genes Target Gene Expression (e.g., Lipid Metabolism, Steroidogenesis) PPRE->Target_Genes Cellular_Response Altered Cellular Response Target_Genes->Cellular_Response

DIBP's modulation of the PPARα signaling pathway.

Disruption of Steroidogenesis

A primary mechanism of DIBP-induced reproductive toxicity is the disruption of steroidogenesis, the process of hormone synthesis. DIBP has been shown to downregulate the expression of several key genes involved in the testosterone biosynthesis pathway in fetal Leydig cells.

Key Experimental Protocol: In Vitro Assessment of DIBP on Steroidogenesis

  • Cell Line: Human choriocarcinoma (H295R) cells are a common in vitro model for studying steroidogenesis.[14]

  • Treatment: Cells are exposed to varying concentrations of DIBP and its metabolite MIBP.[14]

  • Hormone Analysis: The levels of steroid hormones (e.g., testosterone, progesterone) in the cell culture medium are quantified using methods like ELISA or LC-MS/MS.[14]

  • Gene and Protein Expression: The expression of key steroidogenic enzymes and regulatory proteins (e.g., StAR, CYP11A1, CYP17A1, HSD3B2) is measured using qPCR and Western blotting.[14][15]

cluster_enzymes Key Steroidogenic Enzymes DIBP DIBP StAR StAR DIBP->StAR Inhibition CYP11A1 CYP11A1 DIBP->CYP11A1 Inhibition HSD3B2 HSD3B2 DIBP->HSD3B2 Inhibition CYP17A1 CYP17A1 DIBP->CYP17A1 Inhibition Cholesterol Cholesterol Cholesterol->StAR Pregnenolone Pregnenolone StAR->Pregnenolone Mitochondrial Transport Progesterone Progesterone Pregnenolone->Progesterone HSD3B2 Androstenedione Androstenedione Pregnenolone->Androstenedione CYP17A1 Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone HSD17B3 Reproductive_Effects Adverse Reproductive Effects Testosterone->Reproductive_Effects HSD17B3 HSD17B3

DIBP's disruption of the steroidogenesis pathway.

Conclusion

Diisobutyl phthalate is a reproductive and developmental toxicant with the potential to cause hepatotoxicity. Its mechanisms of action are primarily centered on the disruption of endocrine signaling, including antagonism of the androgen receptor, modulation of PPAR signaling, and inhibition of steroidogenesis. The provided experimental protocols and quantitative data offer a framework for researchers and professionals in drug development to further investigate the toxicological properties of DIBP and to develop strategies to mitigate its potential risks to human health. Further research is warranted to fully elucidate the complex molecular pathways affected by DIBP and to translate findings from animal models to human health risk assessment.

References

An In-Depth Technical Guide on the Primary Metabolism of Butyl Isobutyl Phthalate to Monoisobutyl Phthalate (MiBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary metabolic pathway of Butyl isobutyl phthalate (BiBP), focusing on its hydrolysis to Monoisobutyl phthalate (MiBP). Phthalate esters are ubiquitous environmental contaminants and their metabolism is a critical aspect of assessing their toxicological profiles. This document details the enzymatic processes, offers generalized experimental protocols for in vitro studies, and presents quantitative data from analogous compounds to provide a framework for the investigation of BiBP metabolism. The information is intended to support researchers, scientists, and drug development professionals in designing and interpreting studies related to phthalate toxicology and metabolism.

Introduction

This compound (BiBP) is a mixed phthalate ester containing both a butyl and an isobutyl functional group. Like other phthalate esters, it is used as a plasticizer to enhance the flexibility and durability of polymers. Human exposure to phthalates is widespread, and concerns exist regarding their potential as endocrine disruptors. The primary metabolic pathway for phthalate diesters is hydrolysis to their respective monoesters, which are often the more biologically active metabolites. In the case of BiBP, the initial metabolic step is its conversion to Monoisobutyl phthalate (MiBP) and Monobutyl phthalate (MBP). This guide will focus on the formation of MiBP.

The hydrolysis of phthalate esters is primarily catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver and other tissues. Understanding the kinetics and mechanisms of this metabolic conversion is essential for risk assessment and for the development of safer alternatives.

The Metabolic Pathway: Hydrolysis of BiBP

The primary metabolism of this compound involves the enzymatic hydrolysis of one of its two ester bonds. This reaction is catalyzed by carboxylesterases (CES), leading to the formation of a monoester and an alcohol. Given the asymmetrical nature of BiBP, two primary monoester metabolites are possible: Monoisobutyl phthalate (MiBP) and Monobutyl phthalate (MBP).

The formation of MiBP proceeds via the cleavage of the butyl ester bond, releasing butanol. Conversely, the formation of MBP occurs through the cleavage of the isobutyl ester bond, releasing isobutanol.

BiBP_Metabolism cluster_MiBP Formation of MiBP BiBP This compound (BiBP) MiBP Monoisobutyl phthalate (MiBP) BiBP->MiBP Carboxylesterases (CES) Butanol Butanol BiBP->Butanol Carboxylesterases (CES) MBP Monobutyl phthalate (MBP) Isobutanol Isobutanol Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare BiBP Stock Solution D Pre-warm Microsomes and BiBP A->D B Prepare Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Process Samples (Centrifuge) G->H I Analyze by HPLC-MS/MS H->I J Data Analysis (Kinetics) I->J

A Technical Guide to the Endocrine Disrupting Potential of Butyl Phthalate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] Among these, short-chain butyl phthalates are of significant toxicological concern due to their widespread presence in consumer products and the environment, leading to ubiquitous human exposure.[1][2] These compounds are classified as endocrine-disrupting chemicals (EDCs), substances that can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[2][3]

This technical guide provides an in-depth overview of the endocrine-disrupting potential of key butyl phthalate isomers. It is important to clarify the nomenclature: while the prompt specified "Butyl isobutyl phthalate," this is not a standard chemical name. This guide will focus on the well-studied and structurally related isomers: Di-n-butyl phthalate (DBP) and Di-isobutyl phthalate (DIBP) . Additionally, Butyl Benzyl Phthalate (BBP) , another prominent short-chain phthalate, will be discussed due to its similar toxicological profile and frequent co-assessment in research. The European Union has recognized DBP, DIBP, and BBP as substances of very high concern (SVHCs) due to their endocrine-disrupting properties affecting human health.[4]

This document will detail the molecular mechanisms of action, present quantitative toxicological data from key studies, and describe the experimental protocols used to assess the endocrine-disrupting effects of these compounds.

Molecular Mechanisms of Endocrine Disruption

Butyl phthalates are multi-target EDCs that exert their effects through several molecular pathways. The primary mechanisms include anti-androgenic effects, weak estrogenic activity, thyroid system disruption, and activation of peroxisome proliferator-activated receptors (PPARs).

Anti-Androgenic Effects

The most well-documented endocrine effect of DBP and DIBP is their anti-androgenic activity, primarily by disrupting fetal testicular steroidogenesis (the synthesis of testosterone) rather than by direct antagonism of the androgen receptor (AR).[5] Exposure during critical windows of male reproductive development can lead to a spectrum of malformations known as "phthalate syndrome."

The mechanism involves the downregulation of key genes and proteins involved in the cholesterol transport and steroidogenic cascade within fetal Leydig cells. Phthalates have been shown to suppress the expression of enzymes like cholesterol side-chain cleavage (P450scc) and 17α-hydroxylase/17,20-lyase (CYP17A1), leading to reduced testosterone production.[5] While some studies have investigated direct binding to the AR, the affinity is generally low, indicating that the primary anti-androgenic mechanism is the inhibition of hormone synthesis.[5][6]

Diagram 1: Primary anti-androgenic mechanism of butyl phthalates via disruption of testicular steroidogenesis. cluster_Leydig Fetal Leydig Cell chol Cholesterol preg Pregnenolone chol->preg StAR, P450scc prog Progesterone preg->prog 3β-HSD androst Androstenedione prog->androst CYP17A1 test Testosterone androst->test 17β-HSD phthalates Phthalates (DBP, DIBP) phthalates->preg phthalates->androst

Diagram 1: Anti-androgenic mechanism of butyl phthalates.
Estrogenic Effects

Several butyl phthalates exhibit weak estrogenic activity in vitro.[7] BBP, DBP, and DIBP have been shown to bind to the estrogen receptor (ER) and induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[7][8] Studies using focused microarrays have confirmed that these phthalates can induce estrogen-responsive gene expression profiles similar to that of 17β-estradiol, with BBP showing the highest correlation. However, their potency is significantly lower than that of endogenous estrogens, estimated to be approximately 1,000,000 to 50,000,000 times less potent than 17β-estradiol.[7] The in vivo relevance of this weak estrogenic activity is still a subject of investigation, as some studies report estrogenic effects in vitro but not in vivo.[8]

Thyroid System Disruption

There is growing evidence that butyl phthalates can interfere with the thyroid hormone system.[9] In vitro studies have demonstrated that DBP and its primary metabolite, mono-n-butyl phthalate (MBP), can act as antagonists to the thyroid hormone receptor (TR).[10][11][12] This antagonism can disrupt the normal function of thyroid hormones, which are critical for development, growth, and metabolism. In vivo studies in animal models have corroborated these findings, showing that exposure to DBP can lead to a dose-dependent decrease in serum concentrations of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[13][14]

Diagram 2: Disruption of the thyroid axis by butyl phthalates via antagonism of the thyroid receptor. hypothalamus Hypothalamus pituitary Pituitary hypothalamus->pituitary (+) TRH thyroid Thyroid Gland pituitary->thyroid (+) TSH hormones T4 / T3 thyroid->hormones hormones->hypothalamus (-) Feedback hormones->pituitary (-) Feedback target_cell Target Cell hormones->target_cell tr Thyroid Receptor (TR) target_cell->tr response Gene Transcription & Cellular Response tr->response phthalates Phthalates (DBP, MBP) phthalates->tr

Diagram 2: Thyroid system disruption by butyl phthalates.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalates can be metabolized into their respective monoesters, which are often the biologically active molecules.[15] Monoesters of butyl phthalates, such as mono-sec-butyl phthalate (metabolite of DIBP) and monobenzyl phthalate (metabolite of BBP), have been identified as activators of Peroxisome Proliferator-Activated Receptors, specifically PPARα and PPARγ.[15][16][17][18] PPARs are nuclear receptors that play crucial roles in regulating lipid metabolism, adipogenesis, and inflammation.[19][20] The activation of PPARs by phthalate metabolites is a proposed mechanism linking exposure to adverse metabolic health effects and, in rodents, to hepatocarcinogenesis.[16][18]

Quantitative Toxicological Data

The endocrine-disrupting effects of butyl phthalates have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Receptor Activity of Butyl Phthalates and Their Metabolites

Phthalate/Metabolite Assay Type Receptor Target Endpoint Value Citation(s)
Dibutyl Phthalate (DBP) Yeast Estrogen Screen Estrogen Receptor Relative Potency Weakly estrogenic, less potent than BBP [7]
Diisobutyl Phthalate (DIBP) Yeast Estrogen Screen Estrogen Receptor Relative Potency Weakly estrogenic, less potent than DBP [7]
Dibutyl Phthalate (DBP) Luciferase Reporter Gene Androgen Receptor IC₅₀ (Antagonist) 1.05 x 10⁻⁶ M [10]
Dibutyl Phthalate (DBP) Luciferase Reporter Gene Thyroid Receptor IC₅₀ (Antagonist) 1.31 x 10⁻⁵ M [10]
Mono-sec-butyl phthalate Luciferase Reporter Gene PPARα (mouse) EC₅₀ (Agonist) 63 µM [16][17]
Monobenzyl phthalate Luciferase Reporter Gene PPARα (human) EC₅₀ (Agonist) 30 µM [16][17]

| Monobenzyl phthalate | Luciferase Reporter Gene | PPARγ (human) | EC₅₀ (Agonist) | 75-100 µM |[16][17] |

Table 2: In Vivo Endocrine-Related Effects of Butyl Phthalates

Phthalate Animal Model Exposure Observed Effect Citation(s)
DBP Xenopus laevis 2, 10, or 15 mg/L for 21 days Decelerated metamorphosis; altered expression of TRβ, RXRγ, TSHβ [12]
DBP Human (NHANES data) Environmental Associated with increased total T3 and lower fT4/fT3 ratios [21]
BBP Human (NHANES data) Environmental Associated with increased total T3 and lower fT4/fT3 ratios [21]
DBP Rat Oral administration Dose-dependent decrease in serum T3 and T4 concentrations [13]

| DBP | Rat (prenatal) | 100 mg/kg/day (GD 12-21) | Increased ERα expression, decreased ERβ and AR expression in adult testes |[22] |

Key Experimental Protocols

The assessment of endocrine disruption involves a variety of specialized in vitro and in vivo assays. Below are detailed methodologies for two commonly cited experimental approaches.

In Vitro: Nuclear Receptor Reporter Gene Assay

This assay is used to determine if a chemical can activate (agonist) or block (antagonist) a specific nuclear receptor (e.g., AR, ER, TR, PPAR).

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., COS-1, HEK293) is cultured in appropriate media. These cells do not endogenously express the receptor of interest in high amounts.

  • Transient Transfection: Cells are co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA for the nuclear receptor of interest (e.g., human AR).

    • A reporter vector containing a hormone response element (HRE) upstream of a reporter gene, typically firefly luciferase.

  • Chemical Exposure: After allowing time for gene expression, the transfected cells are treated with various concentrations of the test phthalate. For antagonist testing, the phthalate is co-incubated with a known receptor agonist.

  • Cell Lysis: Following incubation (typically 24 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Signal Measurement: A luciferase substrate (e.g., luciferin) is added to the cell lysate. The resulting bioluminescent signal, which is proportional to the level of gene transcription, is measured using a luminometer.

  • Data Analysis: Luminescence values are normalized and plotted against chemical concentration to generate dose-response curves. From these curves, EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated.

Diagram 3: General workflow for a nuclear receptor reporter gene assay. node1 1. Culture Mammalian Cells (e.g., HEK293) node2 2. Co-transfect with Plasmids: - Receptor Expression Vector - HRE-Luciferase Reporter Vector node1->node2 node3 3. Expose Cells to Test Phthalate +/- Agonist node2->node3 node4 4. Incubate (24h) and Lyse Cells node3->node4 node5 5. Add Luciferin Substrate & Measure Luminescence node4->node5 node6 6. Generate Dose-Response Curve & Calculate EC50 / IC50 node5->node6

Diagram 3: Workflow for a reporter gene assay.
In Vitro: H295R Steroidogenesis Assay

This assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes required for steroidogenesis. It is a valuable tool for screening chemicals that may disrupt hormone synthesis.

Methodology:

  • Cell Culture: H295R cells are cultured in a specialized medium containing supplements that support steroid production.

  • Chemical Exposure: Cells are exposed to a range of concentrations of the test phthalate for a defined period (e.g., 48 hours). Forskolin may be used as a positive control to stimulate the steroidogenic pathway.

  • Media Collection: After the exposure period, the cell culture medium is collected. The hormones synthesized by the cells are secreted into this medium.

  • Hormone Quantification: The concentrations of key steroid hormones (e.g., testosterone, estradiol, progesterone) in the collected medium are quantified. This is typically done using sensitive analytical methods such as enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Hormone concentrations are compared between control and treated groups. A key metric often calculated is the ratio of estradiol to testosterone (E2/T), which can indicate an effect on aromatase (CYP19A1) activity.

Diagram 4: General workflow for the H295R steroidogenesis assay. node1 1. Culture H295R Cells in Specialized Media node2 2. Expose Cells to Test Phthalate (48h) node1->node2 node3 3. Collect Cell Culture Media node2->node3 node4 4. Quantify Steroid Hormones (e.g., Testosterone, Estradiol) via ELISA or LC-MS/MS node3->node4 node5 5. Analyze Data: - Compare Hormone Levels - Calculate E2/T Ratio node4->node5

Diagram 4: Workflow for the H295R steroidogenesis assay.

Summary and Conclusion

The body of scientific evidence unequivocally identifies butyl phthalate isomers DBP, DIBP, and BBP as endocrine-disrupting chemicals. They operate through multiple mechanisms, with the most pronounced effects being anti-androgenic activity through the disruption of fetal testosterone synthesis and interference with the thyroid hormone pathway via receptor antagonism. While they also exhibit weak estrogenic activity and their metabolites can activate PPARs, the developmental and reproductive toxicities associated with their anti-androgenic properties are of primary concern for human health risk assessment.

The quantitative data derived from a suite of validated in vitro and in vivo experimental models provide the basis for understanding their potency and potential for harm. For researchers and drug development professionals, understanding these mechanisms and toxicological endpoints is critical for evaluating potential liabilities of new chemical entities and for developing safer alternatives. Continued research is essential to fully elucidate the complex interactions of these phthalates with the endocrine system, particularly in the context of real-world, low-dose mixture exposures.

References

Butyl Isobutyl Phthalate: A Technical Guide to its Applications as a Plasticizer and Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isobutyl phthalate (BIBP) is a phthalate ester that finds utility as a plasticizer and solvent in various industrial and research applications. This technical guide provides an in-depth overview of its core uses, focusing on its function in polymer systems and as a solvent. The document details its physicochemical properties, synthesis, and the methodologies for evaluating its performance. Additionally, it explores the regulatory landscape concerning phthalates in pharmaceutical formulations and discusses the emerging biological activities of BIBP, offering a comprehensive resource for professionals in research, development, and drug discovery.

Introduction

This compound (BIBP) is an organic compound belonging to the family of phthalate esters, which are primarily known for their role as plasticizers in polymers.[1] Chemically, it is the 1,2-benzenedicarboxylic acid, 1-butyl 2-(2-methylpropyl) ester. Its molecular structure, featuring both a butyl and an isobutyl group, imparts specific properties that make it a versatile additive in various materials. This guide will delve into the technical aspects of BIBP's applications, with a focus on its roles as a plasticizer and a solvent.

Physicochemical Properties

BIBP is a colorless to pale yellow, oily liquid with a mild odor. It is characterized by its low volatility and is insoluble in water but soluble in many organic solvents. These properties are fundamental to its function in various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H22O4--INVALID-LINK--
Molecular Weight278.34 g/mol --INVALID-LINK--
Density1.04 g/cm³--INVALID-LINK--
Boiling Point315.7 °C at 760 mmHg--INVALID-LINK--
LogP4.66--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of phthalic anhydride with a mixture of n-butanol and isobutanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds in two main stages: a rapid, irreversible formation of a monoester, followed by a slower, reversible esterification to the diester.

Experimental Protocol: General Synthesis

A detailed experimental protocol for the synthesis of the closely related diisobutyl phthalate (DIBP) provides a framework for the synthesis of BIBP. The following is a generalized procedure:

  • Charging the Reactor: Phthalic anhydride, n-butanol, and isobutanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a water trap.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added to the mixture.

  • Esterification: The reaction mixture is heated to a temperature range of 120-150°C. The water produced during the reaction is continuously removed via the water trap to drive the equilibrium towards the formation of the diester.

  • Neutralization: After the reaction is complete (as determined by monitoring the acid value of the mixture), the excess acid catalyst is neutralized with an alkaline solution, such as sodium carbonate.

  • Purification: The crude product is then washed with water to remove any remaining salts and unreacted alcohols. The final product is purified by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product PA Phthalic Anhydride Reactor Reaction Vessel (120-150°C) PA->Reactor Butanols n-Butanol & Isobutanol Butanols->Reactor Catalyst Sulfuric Acid Catalyst->Reactor Neutralization Neutralization (e.g., Na2CO3) Reactor->Neutralization Esterification Washing Water Washing Neutralization->Washing Distillation Vacuum Distillation Washing->Distillation BIBP This compound Distillation->BIBP

Figure 1: General workflow for the synthesis of this compound.

This compound as a Plasticizer

The primary application of BIBP is as a plasticizer, a substance added to a material, typically a polymer, to increase its flexibility, workability, and distensibility.[2] BIBP achieves this by embedding itself between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer.

Mechanism of Action

The plasticizing effect of BIBP is attributed to its ability to increase the free volume within the polymer matrix. The bulky butyl and isobutyl groups of the BIBP molecules create space between the polymer chains, allowing them to move more freely relative to one another. This increased mobility manifests as increased flexibility and reduced brittleness of the final material.

Performance in Polymers

Table 2: Example of Plasticizer Effect on Mechanical Properties of PVC (Data for a Bio-Plasticizer)

FormulationTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Pure PVC52.2595
PVC + 30 phr Bio-plasticizer44.325080
PVC + 50 phr Bio-plasticizer20.835070
Data adapted from a study on a sustainable bio-plasticizer and is for illustrative purposes only.[3]
Experimental Protocol: Evaluation of Plasticizer Efficiency

A standard method for evaluating the efficiency of a plasticizer in flexible PVC is outlined in ASTM D2284, which focuses on the determination of tensile properties.[4]

  • Sample Preparation: PVC resin, BIBP at various concentrations (e.g., 20, 30, 40 parts per hundred of resin - phr), and other necessary additives (stabilizers, lubricants) are blended. The blend is then processed, typically by milling and compression molding, to form standardized test specimens.

  • Conditioning: The prepared specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period to ensure consistency.

  • Tensile Testing: The conditioned specimens are subjected to a tensile test using a universal testing machine. The key parameters measured are:

    • Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before necking.

    • Elongation at Break: The percentage increase in length that the material undergoes before it breaks.

    • Modulus of Elasticity: A measure of the material's stiffness.

  • Hardness Testing: The hardness of the plasticized PVC is measured using a durometer, typically on the Shore A or Shore D scale.

Plasticizer_Evaluation cluster_preparation Sample Preparation cluster_testing Material Testing cluster_results Performance Metrics Blending Blending (PVC, BIBP, Additives) Processing Processing (Milling, Molding) Blending->Processing Conditioning Conditioning (ASTM D618) Processing->Conditioning Tensile Tensile Testing (ASTM D2284) Conditioning->Tensile Hardness Hardness Testing (ASTM D2240) Conditioning->Hardness TS Tensile Strength Tensile->TS EB Elongation at Break Tensile->EB H Hardness Hardness->H

Figure 2: Workflow for the evaluation of plasticizer efficiency in PVC.

This compound as a Solvent

BIBP's properties as an oily liquid with good solvency for many organic resins make it suitable for use as a solvent in various formulations, such as lacquers, adhesives, and printing inks.

Hansen Solubility Parameters

Table 3: Hansen Solubility Parameters of Selected Phthalate Esters

Phthalate EsterδD (MPa½)δP (MPa½)δH (MPa½)
Diethyl Phthalate17.88.44.5
Dibutyl Phthalate17.87.03.9
Di(2-ethylhexyl) Phthalate16.67.03.1
Data from various sources.
Applications in Coatings

In the coatings industry, solvents are used to dissolve or disperse the binder and pigments, and to adjust the viscosity for application. Phthalates can be used as coalescing agents in latex paints, where they facilitate the formation of a continuous film as the paint dries. In solvent-based coatings, they can act as part of the solvent system, contributing to flow and leveling properties.

Relevance for Drug Development Professionals

While the primary uses of BIBP are industrial, it has also garnered attention in the context of drug development, both as a potential therapeutic agent and as a pharmaceutical excipient.

Biological Activity: α-Glucosidase Inhibition

Recent research has identified this compound as a non-competitive inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[7] This inhibitory activity suggests a potential therapeutic application in the management of type 2 diabetes by slowing down the absorption of glucose. The reported IC50 value for BIBP against α-glucosidase is 38 μM.[7]

Noncompetitive_Inhibition Enzyme Enzyme Active Site Allosteric Site ES_Complex Enzyme-Substrate Complex Product Formation Enzyme:as->ES_Complex EI_Complex Enzyme-Inhibitor Complex Inactive Enzyme:allo->EI_Complex Substrate Substrate Substrate->Enzyme:as Substrate->EI_Complex Inhibitor BIBP (Inhibitor) Inhibitor->Enzyme:allo Inhibitor->ES_Complex ESI_Complex Enzyme-Substrate-Inhibitor Complex No Product Formation ES_Complex->ESI_Complex EI_Complex->ESI_Complex

Figure 3: Mechanism of non-competitive inhibition of an enzyme by BIBP.
Phthalates as Pharmaceutical Excipients

Phthalates have been used as excipients in pharmaceutical formulations, primarily as plasticizers in the enteric coatings of oral solid dosage forms.[8] These coatings are designed to remain intact in the acidic environment of the stomach and dissolve in the more alkaline conditions of the small intestine.

Regulatory Considerations

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have raised concerns about the potential health risks associated with certain phthalates, particularly dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), due to their reproductive and developmental toxicity observed in animal studies.[9][10] Both agencies have issued guidance recommending that the pharmaceutical industry avoid the use of DBP and DEHP as excipients in drug products and explore safer alternatives.[9][10] While these guidelines do not specifically name this compound, they highlight the increasing scrutiny of phthalates in pharmaceutical applications.

Conclusion

This compound is a versatile compound with established applications as a plasticizer and solvent. Its ability to impart flexibility to polymers, particularly PVC, is its most significant industrial use. While it also functions as a solvent in various formulations, its most intriguing recent development is its demonstrated biological activity as an α-glucosidase inhibitor, which opens up new avenues for research in drug discovery. However, the use of phthalates in applications with direct human contact, such as pharmaceutical formulations, is under increasing regulatory scrutiny. Therefore, a thorough understanding of the technical properties and the evolving regulatory landscape of BIBP and related compounds is essential for researchers, scientists, and drug development professionals. Further research to generate specific quantitative data on the performance of BIBP as a plasticizer would be highly valuable to the scientific community.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Butyl Isobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

[Date] November 7, 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Butyl isobutyl phthalate (BIBP). A reversed-phase HPLC approach is employed, utilizing a C18 column and a gradient elution of acetonitrile and water. This method is applicable to researchers, scientists, and drug development professionals for the analysis of BIBP in various sample matrices. The protocol provides detailed steps for sample preparation, instrument setup, and data analysis, ensuring reliable and reproducible results.

Introduction

Phthalates are a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of polymers. This compound (BIBP) is one such compound that requires accurate analytical methods for its detection and quantification due to potential environmental and health concerns. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components within a mixture.[1] This application note presents a validated HPLC method for the effective separation of this compound. The method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phthalates.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: this compound standard, phosphoric acid (for mobile phase modification if required).

  • Sample Preparation: Samples containing this compound should be dissolved in an appropriate solvent, typically the initial mobile phase composition, and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation. The following conditions have been optimized for the analysis of this compound and other common phthalates.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over the course of the run. A specific gradient that has been shown to separate butyl and isobutyl phthalate isomers should be employed.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 230 nm
Run Time Approximately 20 minutes

Table 1: Optimized HPLC conditions for the separation of this compound.

Protocols

Mobile Phase Preparation
  • Prepare Mobile Phase A by measuring a desired volume of HPLC grade water into a clean solvent reservoir.

  • Prepare Mobile Phase B by measuring a desired volume of HPLC grade acetonitrile into a separate clean solvent reservoir.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Standard Solution Preparation
  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from the expected limit of quantification to the upper limit of the linear range.

Sample Preparation
  • For liquid samples, dilute an accurately measured volume with the initial mobile phase to bring the analyte concentration within the calibration range.

  • For solid samples, perform a suitable extraction procedure (e.g., sonication or Soxhlet extraction) with an appropriate solvent. Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter all prepared samples and standards through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence including blanks, calibration standards, and samples.

  • Start the sequence to inject the samples and standards.

Data Analysis
  • Identify the peak corresponding to this compound in the chromatograms based on its retention time compared to the standard.

  • Integrate the peak area of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data

The following table summarizes the expected retention times for several common phthalates under the specified chromatographic conditions. The retention time for this compound is expected to be similar to that of Dibutyl phthalate.

CompoundRetention Time (minutes)
Dimethyl phthalate (DMP)4.3
Diethyl phthalate (DEP)5.7
Dibutyl phthalate (DBP) 13.5
Di(2-ethylhexyl) phthalate (DEHP)15.7

Table 2: Expected retention times for common phthalates.[2]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup and Equilibration Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Sample and Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Data_Analysis Data Analysis and Quantification Chromatogram->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: HPLC analysis workflow for this compound.

Signaling Pathway Diagram (Logical Relationship)

Phthalate_Separation_Logic Analyte Phthalate Mixture (including BIBP) Column Reversed-Phase C18 Column Analyte->Column Injection Detector UV Detector (230 nm) Column->Detector Separation Mobile_Phase Mobile Phase (Water/Acetonitrile Gradient) Mobile_Phase->Column Elution Signal Chromatographic Signal (Peak) Detector->Signal Quantification Quantification Signal->Quantification

Caption: Logical flow of phthalate separation and detection by HPLC.

References

Application of Butyl isobutyl phthalate as a plasticizer in polyvinyl chloride (PVC) formulations.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isobutyl phthalate (BIBP) is a phthalate ester utilized as a plasticizer to enhance the flexibility, durability, and processability of polyvinyl chloride (PVC).[1] As a primary plasticizer, it is incorporated into the PVC matrix, where it disrupts polymer chain interactions, thereby reducing the glass transition temperature (Tg) and increasing the material's softness and elasticity.[2] These application notes provide a comprehensive overview of the use of BIBP in PVC formulations, including its effects on mechanical and thermal properties, as well as protocols for formulation and testing.

Due to the limited availability of specific quantitative data for this compound, this document utilizes data from closely related and structurally similar phthalates, namely dibutyl phthalate (DBP) and diisobutyl phthalate (DIBP), as a reasonable proxy to illustrate the expected performance characteristics.

Data Presentation: Performance of BIBP as a PVC Plasticizer

The concentration of this compound in a PVC formulation directly influences the material's physical properties. The following tables summarize the expected quantitative effects of BIBP on the mechanical and thermal properties of PVC, based on data for analogous phthalates.

Table 1: Effect of this compound Concentration on Mechanical Properties of PVC

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0~50<10>100 (Shore D)
20~20 - 25~200 - 250~90 - 95
40~15 - 20~300 - 350~80 - 85
60~10 - 15~350 - 400~70 - 75

*phr: parts per hundred parts of resin

Table 2: Effect of this compound Concentration on Thermal Properties of PVC

Plasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)Onset of Decomposition (TGA) (°C)
0~80 - 85~200 - 220
20~40 - 50~220 - 240
40~10 - 20~230 - 250
60~-5 - 5~240 - 260

Experimental Protocols

The following are detailed protocols for the preparation and testing of PVC formulations containing this compound.

Preparation of Plasticized PVC Films

This protocol describes the preparation of PVC films with varying concentrations of BIBP using a two-roll mill and compression molding.

Materials:

  • PVC resin (e.g., K-value 65-70)

  • This compound (BIBP)

  • Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for film preparation (e.g., 150 x 150 x 1 mm)

Procedure:

  • Compounding:

    • Accurately weigh the PVC resin, BIBP, and thermal stabilizer according to the desired formulation (e.g., 100 parts PVC, 40 parts BIBP, 2 parts stabilizer).

    • Pre-mix the components in a high-speed mixer for 5-10 minutes to ensure a homogeneous blend.

    • Set the temperature of the two-roll mill to 140-160°C.

    • Transfer the pre-mixed compound to the two-roll mill and masticate for 10-15 minutes until a uniform sheet is formed.

  • Compression Molding:

    • Cut the milled sheet into pieces that fit the mold dimensions.

    • Preheat the hydraulic press to 160-170°C.

    • Place the PVC pieces into the preheated mold and place the mold in the press.

    • Apply a low pressure for 2-3 minutes to allow the material to melt and flow.

    • Increase the pressure to 10-15 MPa and maintain for 5-7 minutes.

    • Cool the mold under pressure using the press's cooling system to approximately 40-50°C.

    • Remove the mold from the press and carefully demold the PVC film.

    • Condition the films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[3]

Mechanical Testing

This test determines the force required to break the PVC film and the extent to which it stretches before breaking.[3][4][5][6][7][8][9]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for thin films

  • Extensometer (optional, for precise strain measurement)

  • Die cutter for preparing dumbbell-shaped specimens

Procedure:

  • Cut at least five dumbbell-shaped specimens from the conditioned PVC film in both the machine and transverse directions.[3]

  • Measure the width and thickness of the narrow section of each specimen.

  • Set the grip separation and crosshead speed on the UTM (a typical speed for flexible PVC is 50 mm/min).[9]

  • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

  • Attach the extensometer to the gauge length of the specimen, if used.

  • Start the test and record the force and elongation until the specimen breaks.

  • Calculate the tensile strength (force at break divided by the cross-sectional area) and elongation at break (change in length divided by the original length, expressed as a percentage).

This test measures the indentation hardness of the plasticized PVC.[5][10][11]

Apparatus:

  • Shore A Durometer

  • Test stand (recommended for consistent pressure application)

Procedure:

  • Place the conditioned PVC film on a hard, flat surface. The sample should be at least 6 mm thick; this can be achieved by stacking multiple layers of the film.[10]

  • Press the durometer indenter firmly and quickly onto the specimen.

  • Read the hardness value on the durometer scale within 1 second of firm contact.[10]

  • Take at least five readings at different locations on the specimen, at least 12 mm apart.

  • Calculate the average of the readings to determine the Shore A hardness.

Thermal Analysis

TGA is used to determine the thermal stability and decomposition profile of the plasticized PVC.[3][6][7][12][13]

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Cut a small, representative sample of the PVC film (typically 5-10 mg).

  • Place the sample in the TGA pan.

  • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition temperature and the temperatures at different weight loss percentages (e.g., 5%, 50%).

Migration and Leaching Testing

This protocol provides a general method for assessing the migration of this compound from PVC into a food simulant.[14][15][16][17][18][19]

Materials:

  • PVC film samples of known surface area

  • Food simulant (e.g., 50% ethanol for fatty foods, 10% ethanol for aqueous foods, or olive oil)[20]

  • Glass containers with airtight lids

  • Incubator or oven

  • Analytical balance

  • Gas chromatograph with a mass spectrometer (GC-MS) for quantification

Procedure:

  • Cut the PVC film into pieces of a known surface area.

  • Place the samples in a glass container and add a specific volume of the food simulant to achieve a defined surface area to volume ratio (e.g., 6 dm²/L).

  • Seal the container and place it in an incubator at a specified temperature (e.g., 40°C) for a set period (e.g., 10 days).

  • After the incubation period, remove the PVC samples from the simulant.

  • For overall migration (gravimetric):

    • Evaporate the simulant to dryness.

    • Weigh the residue to determine the total amount of substance that has migrated.

  • For specific migration of BIBP (GC-MS):

    • Take an aliquot of the simulant.

    • Extract the BIBP from the simulant using a suitable solvent (e.g., hexane).

    • Analyze the extract using GC-MS to quantify the concentration of BIBP.

    • Prepare a calibration curve with known concentrations of BIBP to determine the migrated amount accurately.

Visualizations

Experimental Workflow for PVC Formulation and Testing

G Experimental Workflow for PVC Formulation and Testing cluster_formulation Formulation cluster_testing Testing A Weighing (PVC, BIBP, Stabilizer) B Pre-mixing A->B C Two-Roll Milling (140-160°C) B->C D Compression Molding (160-170°C) C->D E Conditioning (23°C, 50% RH, 24h) D->E F Tensile Testing (ASTM D882) E->F G Hardness Testing (ASTM D2240) E->G H Thermal Analysis (TGA) E->H I Migration Testing E->I

Caption: Workflow for PVC formulation and subsequent testing.

Interaction of this compound with PVC Chains

G BIBP Interaction with PVC Chains P1 PVC Chain P2 PVC Chain B1 BIBP P1->B1 Intermolecular Forces B2 BIBP P1->B2 P2->B2 B3 BIBP P2->B3

Caption: BIBP molecules interspersed between PVC chains.

Conclusion

This compound is an effective plasticizer for PVC, imparting flexibility and modifying its thermal properties. The provided protocols offer standardized methods for formulating and evaluating PVC-BIBP blends, ensuring reproducible and comparable results. While specific performance data for BIBP is not widely published, the data for structurally similar phthalates like DBP and DIBP serve as a reliable guide for predicting its behavior in PVC formulations. Researchers should, however, perform their own evaluations to determine the precise properties of their specific formulations.

References

Application Notes and Protocols: In Vitro Assay for Testing α-Glucosidase Inhibition by Butyl Isobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting an in vitro assay to determine the α-glucosidase inhibitory activity of Butyl isobutyl phthalate (BIP). This document outlines the scientific background, experimental procedures, data analysis, and expected outcomes.

Introduction

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][3] This makes α-glucosidase inhibitors a key therapeutic target for managing type 2 diabetes.[3][4]

This compound (BIP), a compound isolated from the rhizoid of Laminaria japonica, has been identified as a non-competitive inhibitor of α-glucosidase.[5][6][7] In vitro studies have demonstrated its potential as an anti-diabetic agent.[8][9] This document provides a detailed methodology to screen and characterize the inhibitory effect of BIP on α-glucosidase activity.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity of α-glucosidase in the presence and absence of an inhibitor. The enzyme catalyzes the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol (pNP), a yellow-colored product.[3] The amount of pNP produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.[10][11] A decrease in the absorbance in the presence of an inhibitor indicates enzymatic inhibition.

Data Presentation

The inhibitory activity of this compound against α-glucosidase is quantified by its half-maximal inhibitory concentration (IC50) value.

CompoundInhibitor TypeIC50 ValueSource(s)
This compound (BIP)Non-competitive38 µM[5][6][7][8][12][13]
Acarbose (Positive Control)CompetitiveVaries[3][10][11] (Used as a standard inhibitor)

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the α-glucosidase inhibition assay.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)[3]

  • This compound (BIP)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)[11]

  • Acarbose (positive control)[10]

  • Phosphate buffer (0.1 M, pH 6.8)[10]

  • Sodium carbonate (Na₂CO₃, 0.1 M)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate[14]

  • Microplate reader capable of measuring absorbance at 405 nm[3]

  • Incubator set to 37°C[11]

  • Pipettes and tips

  • Sterile tubes

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate salts in distilled water. Adjust the pH to 6.8.

  • α-Glucosidase Solution (1 U/mL): Dissolve α-glucosidase powder in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 1 U/mL.[10] Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 5 mM.[10]

  • This compound (BIP) Stock Solution: Prepare a stock solution of BIP in DMSO. From this stock, prepare a series of dilutions at different concentrations (e.g., 10, 20, 40, 80, 160 µM) using phosphate buffer.

  • Acarbose (Positive Control) Solution: Prepare a stock solution of acarbose in phosphate buffer and make serial dilutions as done for BIP.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.[10]

Assay Procedure
  • Set up the 96-well plate:

    • Blank: 120 µL of phosphate buffer.

    • Control (No Inhibitor): 50 µL of phosphate buffer + 10 µL of α-glucosidase solution.

    • Test Sample (BIP): 50 µL of each BIP dilution + 10 µL of α-glucosidase solution.

    • Positive Control (Acarbose): 50 µL of each acarbose dilution + 10 µL of α-glucosidase solution.

  • Pre-incubation: Mix the contents of each well and pre-incubate the plate at 37°C for 15 minutes.[10]

  • Initiate the Reaction: Add 20 µL of 5 mM pNPG solution to all wells except the blank.[10]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[10]

  • Stop the Reaction: Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.[11]

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[10][11]

Data Analysis
  • Calculate the percentage of inhibition for each concentration of BIP and acarbose using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (enzyme + buffer + pNPG).

    • A_sample is the absorbance of the test sample (enzyme + inhibitor + pNPG).

  • Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G prep Prepare Reagents: - α-Glucosidase - pNPG Substrate - this compound (BIP) - Acarbose (Control) - Buffers setup Set up 96-well plate: - Blank - Control - BIP Samples - Acarbose Samples prep->setup pre_incubate Pre-incubate plate (37°C for 15 min) setup->pre_incubate add_substrate Add pNPG Substrate to all wells (except blank) pre_incubate->add_substrate incubate Incubate plate (37°C for 20 min) add_substrate->incubate stop_reaction Add Sodium Carbonate to stop the reaction incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze Calculate % Inhibition and IC50 Value read_absorbance->analyze

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Mechanism of α-Glucosidase Inhibition by this compound

G cluster_0 Normal Enzymatic Reaction cluster_1 Non-Competitive Inhibition by BIP enzyme α-Glucosidase product Glucose enzyme->product Catalyzes Hydrolysis substrate Carbohydrate (e.g., Starch, Sucrose) substrate->enzyme Binds to Active Site no_product Inhibited Glucose Production enzyme_inhibited α-Glucosidase enzyme_inhibited->no_product Conformational Change Reduces Catalytic Activity inhibitor This compound (BIP) inhibitor->enzyme_inhibited Binds to Allosteric Site substrate_inhibited Carbohydrate substrate_inhibited->enzyme_inhibited Substrate can still bind, but catalysis is inefficient

Caption: Non-competitive inhibition of α-glucosidase by this compound.

References

Application Notes and Protocols for the Isolation of Butyl Isobutyl Phthalate from Natural Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, and characterization of Butyl isobutyl phthalate (BIBP), a naturally occurring phthalate ester, from plant sources. The primary focus is on its isolation from the rhizoids of the marine alga Laminaria japonica, a frequently cited source in the scientific literature.[1][2] The methodologies described herein are compiled from various scientific sources and are intended to provide a robust framework for researchers.

Introduction

This compound (BIBP) is a diester of phthalic acid that has been identified as a secondary metabolite in various plants and microorganisms.[3] Notably, BIBP isolated from the rhizoid of Laminaria japonica has demonstrated potential as a non-competitive α-glucosidase inhibitor, suggesting its relevance for further investigation in the context of diabetes treatment.[1][2][4] The isolation and purification of BIBP from natural sources are crucial for its structural elucidation, bioactivity screening, and further development as a potential therapeutic agent.

Data Presentation

CompoundPlant SourcePart UsedPurity of Isolated SampleAnalytical MethodReference
Dibutyl phthalate (DBP)Laminaria japonicaNot Specified~60% (w/w)GC-MS (SIM)[5]
Di-(2-ethylhexyl) phthalate (DEHP)Laminaria japonicaNot Specified~70% (w/w)GC-MS (SIM)[5]
This compound (BIBP)Laminaria japonicaRhizoid>99% (Commercially available standard for comparison)HPLC[6]

Note: The purity values for DBP and DEHP from Laminaria japonica represent the concentration in the final purified sample as reported in the study and may not reflect the overall yield from the initial plant material. The purity for BIBP is for a commercially available standard and serves as a benchmark for purification efforts.

Experimental Workflow

The overall procedure for isolating this compound from a plant source involves a multi-step process beginning with extraction and culminating in analytical verification.

Isolation_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Identification Plant_Material Plant Material (e.g., Laminaria japonica rhizoids) Drying Drying & Grinding Plant_Material->Drying Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Drying->Solvent_Extraction Filtration Filtration & Concentration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purified_Fractions Pooled & Concentrated Purified Fractions TLC_Analysis->Purified_Fractions HPLC HPLC-UV/PDA (Purity & Quantification) Purified_Fractions->HPLC GC_MS GC-MS (Identification & Confirmation) Purified_Fractions->GC_MS NMR NMR Spectroscopy (Structural Elucidation) Purified_Fractions->NMR Final_Compound Isolated Butyl isobutyl phthalate HPLC->Final_Compound GC_MS->Final_Compound NMR->Final_Compound

Figure 1. Experimental workflow for the isolation of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of this compound.

Preparation of Plant Material
  • Collection and Identification: Collect the rhizoids of Laminaria japonica. Ensure proper botanical identification.

  • Washing and Drying: Thoroughly wash the collected plant material with fresh water to remove any epiphytes, salt, and debris. Air-dry the material in a well-ventilated area, preferably in the shade, to prevent photodegradation of phytochemicals. Alternatively, use a lyophilizer for drying.

  • Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction of this compound

This protocol is based on general principles of natural product extraction for moderately polar compounds.

  • Maceration: Submerge the dried and powdered plant material (e.g., 1 kg) in a suitable organic solvent such as ethyl acetate (e.g., 5 L) in a large glass container.

  • Extraction: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation. This process can be expedited by using a shaker or by performing multiple extractions.

  • Filtration: After the extraction period, filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant residue.

  • Re-extraction: Re-extract the plant residue two more times with fresh solvent to ensure exhaustive extraction of the target compound.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude ethyl acetate extract.

Purification by Silica Gel Column Chromatography

This protocol describes a standard method for the purification of phthalates from a crude plant extract.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane. Pour the slurry into a glass column (e.g., 5 cm diameter, 60 cm length) and allow it to pack uniformly under gravity.

  • Sample Loading: Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (e.g., 20 g) to form a dry powder. Carefully load this onto the top of the packed silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 25 mL or 50 mL).

  • TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm) or by staining with a suitable reagent.

  • Pooling and Concentration: Combine the fractions that show a single spot corresponding to the Rf value of a this compound standard. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Analytical Characterization

This method is adapted from established protocols for phthalate analysis.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of BIBP in the isolated sample can be determined by comparing its peak area to the calibration curve.

This protocol provides typical parameters for the GC-MS analysis of phthalates.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the isolated compound with those of an authentic standard. The characteristic base peak for many phthalates is at m/z 149.

Concluding Remarks

The protocols outlined in these application notes provide a solid foundation for the successful isolation and characterization of this compound from Laminaria japonica and other potential plant sources. Researchers should note that the optimization of solvent systems for chromatography and the fine-tuning of analytical instrument parameters may be necessary depending on the specific plant matrix and the purity of the starting material. The potential for contamination with anthropogenic phthalates is a significant concern in this field of research, and appropriate measures, such as the use of high-purity solvents and glassware, should be taken to minimize this risk.

References

Application Notes and Protocols: Effects of Butyl Isobutyl Phthalate on Barley (Hordeum vulgare L.) Growth and Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and extrapolated effects of Butyl isobutyl phthalate (BiBP) on the growth and physiology of barley (Hordeum vulgare L.). The provided protocols and data, largely based on studies of structurally similar phthalates like Di-n-butyl phthalate (DBP) and Benzyl-butyl phthalate (BBP), offer a framework for investigating the phytotoxicity of BiBP.

Introduction

This compound (BiBP) is a plasticizer used to impart flexibility to polymers. Its widespread use and potential for environmental leaching raise concerns about its impact on agricultural systems. Phthalates are recognized as endocrine disruptors and can induce significant stress in plants, affecting germination, growth, and yield. This document outlines the anticipated physiological and biochemical responses of barley to BiBP exposure and provides detailed protocols for their assessment. The primary mechanism of phthalate toxicity in plants is the induction of oxidative stress, which leads to a cascade of downstream effects.

Anticipated Effects of this compound on Barley

Exposure of barley to BiBP is expected to result in a range of dose- and duration-dependent physiological and biochemical changes, including:

  • Inhibition of Germination and Growth: Reduced germination rates, delayed germination, and decreased seedling vigor are anticipated. Post-germination, BiBP is likely to inhibit root and shoot elongation, leading to stunted growth and reduced overall biomass.

  • Reduction in Photosynthetic Pigments: A decline in chlorophyll and carotenoid content is a common symptom of phthalate toxicity, leading to visible chlorosis and reduced photosynthetic capacity.

  • Induction of Oxidative Stress: BiBP is expected to trigger the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻). This oxidative stress can lead to lipid peroxidation, damaging cell membranes.

  • Activation of Antioxidant Defense System: As a response to oxidative stress, barley plants are likely to upregulate the activity of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Ascorbate Peroxidase (APX), and Glutathione Reductase (GR).

  • Accumulation of Osmolytes: Increased synthesis of compatible osmolytes like proline is a common stress response in plants, helping to maintain cellular turgor and protect cellular structures.

Data Presentation: Quantitative Effects of Phthalates on Barley

The following tables summarize quantitative data from studies on the effects of Di-n-butyl phthalate (DBP) and Benzyl-butyl phthalate (BBP) on barley. These values provide a reference for the expected magnitude of BiBP's impact.

Table 1: Effect of Phthalates on Barley Growth Parameters [1][2]

ParameterPhthalateConcentration (mg/kg soil)Exposure Duration (days)% Change from Control
Dry Weight DBP800120-92%
DBP1600120-92%
DBP2400120-92%
Net Primary Productivity DBP800120Significant decline
DBP1600120Significant decline
DBP2400120Significant decline
Seed Number per Spike DBP800120-50%
DBP1600120-60%
DBP2400120-76%
100 Seed Weight DBP800120-36%
DBP1600120-41%
DBP2400120-76%
Germination Percentage BBP16007Significant decline
Seed Vigour Index BBP16007Significant decline

Table 2: Effect of Phthalates on Oxidative Stress Markers and Antioxidant Enzymes in Barley [1][2]

ParameterPhthalateConcentration (mg/kg soil)Exposure Duration (days)% Change from Control
Hydrogen Peroxide (H₂O₂) Content DBP800120+578%
DBP1600120+703%
DBP2400120+464%
Proline Content DBP800120+84%
DBP1600120+218%
DBP2400120+218%
Superoxide Dismutase (SOD) Activity DBP240030+274%
Catalase (CAT) Activity DBP240030+232%
Ascorbate Peroxidase (APX) Activity DBP240030+698%
Glutathione Reductase (GR) Activity BBP240030Significant modulation

Table 3: Effect of Phthalates on Photosynthetic Pigments in Barley [1][2]

ParameterPhthalateConcentration (mg/kg soil)Exposure Duration (days)% Change from Control
Total Chlorophyll Content DBP80060Significant decline
DBP160060Significant decline
DBP240060Significant decline
Carotenoid Content BBP80060Significant decline
BBP160060Significant decline
BBP240060Significant decline

Experimental Protocols

The following protocols are adapted from established methods for studying phthalate phytotoxicity in barley and other plants.

Protocol for Barley Growth and BiBP Exposure

This protocol describes a soil-based experiment to assess the impact of BiBP on barley growth.

Materials:

  • Barley seeds (Hordeum vulgare L.)

  • Potting soil (sieved, 2 mm)

  • This compound (BiBP)

  • Acetone (for dissolving BiBP)

  • Pots (e.g., 15 cm diameter)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Soil Preparation:

    • Air-dry and sieve the soil.

    • Analyze the physico-chemical properties of the soil.

    • Prepare a stock solution of BiBP in acetone.

    • Spike the soil with the BiBP stock solution to achieve the desired final concentrations (e.g., 0, 500, 1000, 2000 mg/kg soil). A control group with only acetone should be included.

    • Allow the acetone to evaporate completely from the soil in a fume hood.

  • Seed Sowing and Plant Growth:

    • Surface sterilize barley seeds (e.g., with 0.1% HgCl₂ for 1-2 minutes, followed by thorough rinsing with deionized water).

    • Sow a predetermined number of seeds (e.g., 10) in each pot filled with the prepared soil.

    • Maintain the pots in a growth chamber or greenhouse with controlled temperature (e.g., 25/18°C day/night), light cycle (e.g., 16/8 h light/dark), and humidity.

    • Water the plants as needed, ensuring consistent moisture levels across all treatments.

  • Harvesting:

    • Harvest plants at different time points (e.g., 15, 30, 60, and 120 days after sowing) for analysis.

    • Carefully remove the plants from the soil and wash the roots thoroughly with tap water followed by deionized water.

    • Separate the roots and shoots for separate analysis.

    • Record growth parameters such as root and shoot length, fresh weight, and dry weight (after drying at 70°C for 48 hours).

Protocol for Determination of Photosynthetic Pigments

Materials:

  • Fresh barley leaf tissue (0.5 g)

  • 80% Acetone

  • Mortar and pestle

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of fresh leaf tissue in 10 mL of 80% acetone using a mortar and pestle.

  • Centrifuge the homogenate at 5000 rpm for 10 minutes.

  • Collect the supernatant and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)

    • Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)

    • Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)

    • Where A is the absorbance at the respective wavelength, V is the final volume of the acetone extract (mL), and W is the fresh weight of the tissue (g).

Protocol for Measurement of Oxidative Stress Markers

4.3.1. Hydrogen Peroxide (H₂O₂) Content

Materials:

  • Fresh barley tissue (0.5 g)

  • 0.1% Trichloroacetic acid (TCA)

  • 10 mM Potassium phosphate buffer (pH 7.0)

  • 1 M Potassium iodide (KI)

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of fresh tissue in 5 mL of 0.1% TCA in an ice bath.

  • Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.

  • Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

  • Measure the absorbance at 390 nm.

  • Calculate the H₂O₂ content using a standard curve prepared with known concentrations of H₂O₂.

4.3.2. Lipid Peroxidation (Malondialdehyde - MDA Content)

Materials:

  • Fresh barley tissue (0.5 g)

  • 0.1% Trichloroacetic acid (TCA)

  • 0.5% Thiobarbituric acid (TBA) in 20% TCA

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of fresh tissue in 5 mL of 0.1% TCA.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Mix 1 mL of the supernatant with 4 mL of 0.5% TBA in 20% TCA.

  • Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculate the MDA content using the following formula:

    • MDA (nmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] × 10⁶ × V / W

    • Where A is the absorbance, 155,000 is the molar extinction coefficient of MDA (M⁻¹ cm⁻¹), V is the volume of the extraction buffer, and W is the fresh weight of the tissue.

Protocol for Antioxidant Enzyme Activity Assays

Enzyme Extraction:

  • Homogenize 1 g of fresh barley tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% polyvinylpyrrolidone (PVP).

  • Centrifuge the homogenate at 15,000 rpm for 20 minutes at 4°C.

  • Use the supernatant as the crude enzyme extract for the following assays.

4.4.1. Superoxide Dismutase (SOD) Activity

The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

Reaction Mixture:

  • 50 mM Potassium phosphate buffer (pH 7.8)

  • 13 mM Methionine

  • 75 µM NBT

  • 2 µM Riboflavin

  • 0.1 mM EDTA

  • Enzyme extract

Procedure:

  • Prepare the reaction mixture and expose it to a light source (e.g., 15W fluorescent lamp) for 15 minutes.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

4.4.2. Catalase (CAT) Activity

The assay measures the decomposition of H₂O₂.

Reaction Mixture:

  • 50 mM Potassium phosphate buffer (pH 7.0)

  • 15 mM H₂O₂

  • Enzyme extract

Procedure:

  • Initiate the reaction by adding the enzyme extract.

  • Measure the decrease in absorbance at 240 nm for 1 minute.

  • Calculate the enzyme activity using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

Signaling Pathways and Logical Relationships

Exposure to BiBP is hypothesized to initiate a signaling cascade primarily driven by the induction of oxidative stress. The following diagrams illustrate the proposed experimental workflow and the signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_growth Growth and Exposure cluster_harvest Harvest and Measurement cluster_analysis Analysis soil Soil Spiking with BiBP sowing Sowing in Pots soil->sowing seeds Barley Seed Sterilization seeds->sowing growth Growth under Controlled Conditions sowing->growth harvest Harvesting at Time Points growth->harvest growth_params Growth Parameters Measurement harvest->growth_params phys_biochem Physiological & Biochemical Analysis harvest->phys_biochem data_analysis Data Analysis and Interpretation growth_params->data_analysis phys_biochem->data_analysis

Caption: Experimental workflow for studying BiBP effects on barley.

Phthalate_Signaling_Pathway cluster_perception Stress Perception cluster_signaling Signal Transduction cluster_response Cellular Response cluster_physiological Physiological Effects BiBP This compound (BiBP) Stress membrane Cell Membrane Perturbation BiBP->membrane ros Increased ROS Production (H₂O₂, O₂⁻) membrane->ros ca_signal Ca²⁺ Influx ros->ca_signal triggers mapk MAPK Cascade Activation ros->mapk oxidative_damage Oxidative Damage (Lipid Peroxidation) ros->oxidative_damage ca_signal->mapk hormone Hormone Signaling Alteration (e.g., ABA, Jasmonic Acid) mapk->hormone tf Activation of Stress-Responsive Transcription Factors (e.g., WRKY, MYB) mapk->tf hormone->tf gene_exp Altered Gene Expression tf->gene_exp antioxidant Upregulation of Antioxidant Enzymes (SOD, CAT, APX, GR) gene_exp->antioxidant osmolytes Osmolyte Synthesis (e.g., Proline) gene_exp->osmolytes growth_inhibition Inhibition of Growth (Root & Shoot Elongation) gene_exp->growth_inhibition photosynthesis_reduction Reduced Photosynthesis (Chlorophyll Degradation) gene_exp->photosynthesis_reduction oxidative_damage->growth_inhibition oxidative_damage->photosynthesis_reduction

Caption: Proposed signaling pathway of BiBP-induced oxidative stress in barley.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Analytical Determination of Dibutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of dibutyl phthalate (DBP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during the analytical determination of DBP.

Contamination and Blank Issues

Q1: My blank samples show significant DBP peaks. What are the potential sources of this contamination?

A1: High blank values are the most common challenge in DBP analysis due to its ubiquitous nature.[1] Potential sources of contamination include:

  • Laboratory Air: Phthalates are present in the air and can be absorbed onto the surfaces of laboratory glassware.[1]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of DBP.[2] Some solid reagents, like carboxymethylcellulose, have also been reported to contain DBP.[2]

  • Plastic Consumables: Many laboratory plastics contain phthalates that can leach into your samples. Common culprits include pipette tips, plastic syringes, and filter holders (especially those made of PTFE, regenerated cellulose, and cellulose acetate).[3][4] Parafilm has also been identified as a source of phthalate contamination.[4]

  • Analytical Equipment: Tubing and other plastic components within your analytical instruments (GC-MS, HPLC) can be a source of contamination.[2]

Q2: How can I minimize DBP contamination in my laboratory?

A2: A strict contamination control strategy is crucial for accurate DBP analysis. Consider implementing the following measures:

  • Glassware Preparation: Thoroughly clean all glassware. A recommended procedure is solvent rinsing followed by heating at 400°C for at least one hour.

  • Solvent Purification: To reduce contamination from solvents, they can be cleaned using aluminum oxide, which can be permanently left in the solvent reservoirs.[1]

  • Avoid Plastics: Whenever possible, avoid using plastic materials in your sample preparation workflow. Use glass or stainless-steel alternatives.

  • Dedicated Glassware and Reagents: If possible, maintain a dedicated set of glassware and reagents specifically for phthalate analysis.

  • Laboratory Environment: If feasible, conduct sample preparation in a clean environment, such as a laminar flow hood, to minimize exposure to laboratory air.

  • Blank Monitoring: Regularly analyze procedural blanks to monitor the background level of DBP contamination.

Sample Preparation

Q3: I am experiencing low recovery of DBP from my aqueous samples during solid-phase extraction (SPE). How can I improve this?

A3: Low recovery in SPE can be due to several factors. Here are some troubleshooting steps:

  • Sorbent Selection: C18 is a commonly used and effective sorbent for DBP extraction from water.[5][6]

  • Column Conditioning: Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions, typically with methanol followed by water.[5][7]

  • Sample pH: The pH of your sample can influence the recovery. While DBP is a neutral compound, matrix components can be affected by pH. Experiment with adjusting the sample pH to optimize recovery.

  • Elution Solvent: The choice and volume of the elution solvent are critical. A mixture of methanol and dichloromethane (e.g., 50:50 v/v) has been shown to provide good recoveries.[6] Ensure you are using a sufficient volume to completely elute the DBP from the sorbent.

  • Flow Rate: Maintain a consistent and appropriate flow rate during sample loading and elution, typically around 1 mL/min.[5][6]

Q4: What is a suitable extraction method for DBP from oily or fatty matrices?

A4: For oily matrices, a liquid-liquid extraction (LLE) or an accelerated solvent extraction (ASE) can be effective.

  • LLE: A common approach involves dissolving the sample in a non-polar solvent like hexane and then extracting the DBP into a more polar solvent like acetonitrile.

  • ASE: This technique uses elevated temperatures and pressures to increase the efficiency of the extraction into a solvent.[8]

Chromatographic Analysis (GC-MS & HPLC)

Q5: My DBP peak is tailing in my GC-MS analysis. What could be the cause?

A5: Peak tailing in GC-MS can be caused by several factors:

  • Active Sites in the Inlet or Column: The GC inlet liner and the analytical column can have active sites (e.g., exposed silanols) that interact with DBP, causing peak tailing. Using an ultra-inert inlet liner and a high-quality, well-conditioned column can mitigate this.

  • Column Contamination: The column may be contaminated with non-volatile matrix components. Baking the column at a high temperature (within the column's limits) can help clean it.

  • Improper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.

Q6: I am observing inconsistent retention times for DBP in my HPLC analysis. What should I check?

A6: Retention time drift in HPLC can be due to:

  • Mobile Phase Composition: Inaccuracies in mobile phase preparation or changes in composition over time (e.g., evaporation of a volatile component) can cause retention time shifts. Prepare fresh mobile phase daily.

  • Column Temperature: Fluctuations in column temperature can affect retention time. Using a column oven to maintain a constant temperature is recommended.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Pump Performance: Inconsistent flow from the HPLC pump can lead to retention time variability. Check for leaks and ensure the pump is properly primed.

Quantitative Data Summary

The following tables summarize key quantitative data for the analytical determination of DBP.

Table 1: GC-MS Method Parameters and Performance

ParameterValueReference
Limit of Detection (LOD) 0.3 ng/mL[9]
Limit of Quantification (LOQ) 1 ng/mL[9]
Recovery (in Hexane) 95.8% - 103.2%[9]
Calibration Range 1 - 100 ng/mL[9]

Table 2: HPLC Method Parameters and Performance

ParameterValueReference
Limit of Detection (LOD) 0.25 ng/mL[10]
Limit of Quantification (LOQ) 1.0 ng/mL[10]
Recovery (in Beer, Wine, Spirits) 91.2% - 100.4%[10]
Calibration Range 50 - 1000 ng/mL[11]

Table 3: Common Sources of DBP Contamination and Reported Levels

Contamination SourceReported DBP LevelReference
Plastic filter holders (PTFE) 2.49 µg/cm²[4]
Plastic filter holders (Regenerated Cellulose) 0.61 µg/cm²[4]
Laboratory Solvents (Benzene) up to 0.17 mg/kg[2]
Solid Reagents (Carboxymethylcellulose) up to 9.89 mg/kg[2]
Polyvinyl tubing 23.3% by weight[2]

Experimental Protocols

1. Detailed Methodology for GC-MS Analysis of DBP

This protocol is based on a validated method for the determination of DBP.[9]

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A (or equivalent)

    • Mass Spectrometer: Agilent 7000-Triple-Quad (or equivalent)

    • Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (30m x 0.25 mm i.d., 0.25 µm film thickness)

  • GC Conditions:

    • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.

    • Inlet Mode: Splitless

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 30°C/min to 180°C.

      • Ramp 2: 15°C/min to 210°C, hold for 3 minutes.

      • Ramp 3: 10°C/min to 250°C.

      • Ramp 4: 30°C/min to 290°C, hold for 4 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Mass Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Quantifier Ion for DBP: m/z 149

    • Qualifier Ions for DBP: m/z 223, 278

  • Sample Preparation (Surrogate Analyte Approach):

    • Prepare stock solutions (1000 µg/mL) of DBP, deuterated DBP (DBP-d4, as a surrogate), and an internal standard (e.g., Benzyl Benzoate - BB) in hexane.[9]

    • Prepare calibration standards by making serial dilutions of the stock solutions in hexane to cover the desired concentration range (e.g., 1-100 ng/mL).[9]

    • For samples, add a known amount of the internal standard and the surrogate standard.

    • Extract the DBP from the sample matrix using an appropriate method (e.g., LLE or SPE).

    • Concentrate the extract and reconstitute in hexane for GC-MS analysis.

  • Quality Control:

    • Analyze a procedural blank with each batch of samples to assess contamination.

    • Analyze a fortified blank (a clean matrix spiked with a known concentration of DBP) to assess accuracy and recovery.

    • Analyze a calibration standard at the beginning and end of each analytical run to check for instrument drift.

2. Detailed Methodology for HPLC-UV Analysis of DBP

This protocol is based on a method for the analysis of phthalates in cosmetic products.[12]

  • Instrumentation:

    • HPLC System with a UV detector

    • Column: Reverse-phase C18 column (e.g., ACE-5 C18, 4.6 x 250 mm, 5.0 µm)

  • HPLC Conditions:

    • Mobile Phase A: 5 mM KH2PO4 in water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • A gradient program should be developed to achieve good separation of DBP from other components in the sample. A typical starting point could be 65% Acetonitrile, increasing to 95% over 17 minutes.[11]

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Disperse or dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Use sonication to aid in the extraction of DBP.

    • Centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm PTFE filter (ensure the filter is phthalate-free) before injection.

  • Quality Control:

    • Analyze a procedural blank with each batch of samples.

    • Prepare and analyze matrix-matched calibration standards to account for any matrix effects.

    • Analyze a quality control sample with a known concentration of DBP to verify the accuracy of the analysis.

Visualizations

DBP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Pharmaceutical Product) Extraction Extraction (e.g., SPE or LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration QC Quality Control (Blanks, Spikes, Standards) Extraction->QC GCMS GC-MS Analysis Concentration->GCMS Primary Method HPLC HPLC-UV Analysis Concentration->HPLC Alternative Method Integration Peak Integration GCMS->Integration GCMS->QC HPLC->Integration HPLC->QC Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the analytical determination of Dibutyl Phthalate (DBP).

DBP_Troubleshooting_Flowchart Start High DBP Signal in Blank Check_Solvents Analyze Solvents Directly? Start->Check_Solvents Solvent_Contamination Solvent Contamination - Purify Solvents - Use New Batch Check_Solvents->Solvent_Contamination Yes Check_Glassware Used Phthalate-Free Glassware Protocol? Check_Solvents->Check_Glassware No Resolved Problem Resolved Solvent_Contamination->Resolved Glassware_Contamination Glassware Contamination - Implement Rigorous  Cleaning Protocol Check_Glassware->Glassware_Contamination No Check_Plastics Avoided All Plastic Consumables? Check_Glassware->Check_Plastics Yes Glassware_Contamination->Resolved Plastic_Contamination Plastic Leaching - Switch to Glass/  Stainless Steel Check_Plastics->Plastic_Contamination No Check_System System Blank OK? Check_Plastics->Check_System Yes Plastic_Contamination->Resolved System_Contamination Instrument Contamination - Clean/Replace Tubing - Check Septa Check_System->System_Contamination No Unresolved Problem Persists (Consider Airborne Contamination) Check_System->Unresolved Yes System_Contamination->Resolved

Caption: Troubleshooting flowchart for high blank signals in DBP analysis.

References

Technical Support Center: Enhancing Di-n-butyl Phthalate Degradation with Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Acinetobacter baumannii for the degradation of di-n-butyl phthalate (DBP).

Frequently Asked Questions (FAQs)

Q1: What is the general capability of Acinetobacter baumannii in degrading di-n-butyl phthalate (DBP)?

A1: Certain strains of Acinetobacter baumannii, such as the DP-2 strain isolated from activated sludge, have demonstrated high efficiency in degrading DBP, utilizing it as a sole source of carbon and energy.[1][2] Under optimal conditions, degradation rates can exceed 90% within a few days of incubation.[1][3]

Q2: What is the metabolic pathway for DBP degradation by Acinetobacter baumannii?

A2: Acinetobacter baumannii DP-2 degrades DBP through a series of hydrolytic reactions. The proposed aerobic pathway involves the conversion of DBP to intermediate metabolites including monobutyl phthalate (MBP) and dimethyl phthalate (DMP), which are then transformed into phthalic acid (PA).[1][2][3][4][5] Under anaerobic conditions, phthalic acid can be further converted to benzoic acid.[2][5]

Q3: Are there specific enzymes identified in Acinetobacter species responsible for phthalate ester degradation?

A3: Yes, studies on Acinetobacter species have identified hydrolases that are crucial for the breakdown of phthalate esters.[6][7] For instance, a novel phthalate hydrolase from Acinetobacter sp. LUNF3 has been cloned and characterized, showing activity against DBP.[7] These enzymes typically belong to the serine hydrolase superfamily and possess a conserved catalytic triad essential for their function.[7][8]

Q4: Can Acinetobacter baumannii degrade other phthalates besides DBP?

A4: Yes, some strains of Acinetobacter that degrade DBP have shown the ability to break down other phthalate esters as well, particularly those with shorter ester chains.[5]

Data Presentation

Table 1: Optimal Conditions for DBP Degradation by Acinetobacter baumannii DP-2

ParameterOptimal ValueResulting Degradation RateReference
Inoculation Amount17.14%85.86%[9][10][11]
DBP Concentration9.81 mg/L85.86%[9][10][11]
NaCl Concentration5 g/L85.86%[9][10][11]

Table 2: Effect of Initial DBP Concentration on Degradation Rate by A. baumannii DP-2

Initial DBP Concentration (mg/L)Degradation Rate after 120h (%)Half-life (h)Reference
598.8915.91[1]
1097.8220.33[1]
2092.6331.78[1]
5090.4645.00[1]
10088.2860.26[1]

Experimental Protocols

Protocol 1: Culturing Acinetobacter baumannii for DBP Degradation Experiments

This protocol details the preparation of the bacterial inoculum for DBP degradation studies.

Materials:

  • Acinetobacter baumannii strain (e.g., DP-2)

  • Beef extract peptone medium (5 g/L beef extract, 10 g/L peptone, 5 g/L NaCl, pH 7.2-7.4)

  • Sterile culture tubes and flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare and autoclave the beef extract peptone medium.

  • Inoculate a sterile culture tube containing 5 mL of the medium with a single colony of A. baumannii from an agar plate.

  • Incubate at 30°C with shaking at 150-180 rpm until the culture becomes turbid (typically overnight).

  • Transfer the overnight culture to a larger flask containing the same medium to expand the culture volume.

  • Incubate at 30°C with shaking until the culture reaches the late-exponential phase of growth.

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with a sterile saline solution (e.g., 0.9% NaCl) or mineral salt medium (MSM) without a carbon source to remove residual growth medium.

  • Resuspend the final cell pellet in sterile MSM to achieve a desired optical density (OD) at 600 nm, which corresponds to a known cell concentration. For example, an OD600 of 1.0. This suspension serves as the inoculum for the degradation experiment.

Protocol 2: DBP Degradation Assay in Liquid Culture

This protocol describes the setup of a batch experiment to assess DBP degradation by A. baumannii.

Materials:

  • Prepared A. baumannii inoculum (from Protocol 1)

  • Mineral Salt Medium (MSM)

  • DBP stock solution (dissolved in a suitable solvent like methanol or acetone)

  • Sterile Erlenmeyer flasks

  • Incubator shaker

  • Materials for sample extraction (e.g., n-hexane or ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS) for DBP analysis

Procedure:

  • Prepare the MSM and dispense into sterile Erlenmeyer flasks. The volume will depend on the experimental design (e.g., 50 mL in 100 mL flasks).

  • Spike the MSM with DBP from the stock solution to achieve the desired final concentration. Ensure the solvent volume is minimal to avoid toxicity to the bacteria.

  • Inoculate the flasks with the prepared A. baumannii inoculum to the desired starting concentration (e.g., 10% v/v).

  • Include control flasks: a sterile control (MSM with DBP, no bacteria) to assess abiotic degradation and a biotic control (MSM with bacteria, no DBP) to monitor bacterial growth without the target substrate.

  • Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm) for the duration of the experiment (e.g., 5-7 days).

  • At specified time points, withdraw samples for DBP concentration analysis.

  • Extract DBP from the liquid culture using an appropriate organic solvent (e.g., liquid-liquid extraction with n-hexane or ethyl acetate).

  • Analyze the DBP concentration in the extracts using GC-MS.

  • Calculate the degradation rate as the percentage of DBP removed compared to the initial concentration.

Troubleshooting Guide

Problem 1: Low or no DBP degradation is observed.

  • Possible Cause 1: Inoculum viability or activity is low.

    • Solution: Ensure the bacterial culture is in the exponential growth phase before inoculation. Prepare fresh inoculum for each experiment. Verify the viability of the inoculum through plate counts.

  • Possible Cause 2: Sub-optimal culture conditions.

    • Solution: Verify and optimize key parameters such as pH, temperature, and agitation speed. For A. baumannii DP-2, optimal conditions are around pH 7.0 and 30°C.

  • Possible Cause 3: DBP concentration is too high, leading to substrate inhibition.

    • Solution: High concentrations of DBP (e.g., above 100 mg/L) can be toxic to the bacteria and inhibit degradation.[9] Start with a lower DBP concentration (e.g., 10-50 mg/L) and gradually increase it in subsequent experiments if needed.

  • Possible Cause 4: Nutrient limitation in the medium.

    • Solution: Ensure the mineral salt medium contains all the necessary trace elements for bacterial growth and metabolism.

Problem 2: High variability in degradation rates between replicate experiments.

  • Possible Cause 1: Inconsistent inoculum size.

    • Solution: Standardize the inoculum preparation by adjusting the cell suspension to the same optical density (OD600) for each experiment.

  • Possible Cause 2: Inaccurate DBP quantification.

    • Solution: Calibrate the GC-MS instrument with a standard curve before each analysis. Use an internal standard to account for variations in extraction efficiency and injection volume. Ensure complete extraction of DBP from the culture medium.

  • Possible Cause 3: Contamination of cultures.

    • Solution: Use strict aseptic techniques throughout the experimental setup. Periodically check for contamination by plating culture samples on nutrient agar.

Problem 3: Accumulation of intermediate metabolites.

  • Possible Cause 1: Rate-limiting step in the degradation pathway.

    • Solution: The conversion of intermediate metabolites like phthalic acid may be slower than the initial hydrolysis of DBP. This can be a natural characteristic of the strain's metabolic pathway. Monitor the concentration of intermediates over time to understand the kinetics.

  • Possible Cause 2: Feedback inhibition by intermediates.

    • Solution: High concentrations of intermediates could potentially inhibit the enzymes responsible for their further degradation. Consider strategies like co-culturing with other microorganisms that can utilize these intermediates.

Visualizations

DBP_Metabolic_Pathway DBP Di-n-butyl Phthalate (DBP) MBP Monobutyl Phthalate (MBP) DBP->MBP Hydrolysis PA Phthalic Acid (PA) MBP->PA Hydrolysis BA Benzoic Acid (BA) PA->BA Decarboxylation (Anaerobic) TCA TCA Cycle PA->TCA Further Degradation (Aerobic) BA->TCA Further Degradation

Caption: Proposed metabolic pathway of DBP degradation by Acinetobacter baumannii.

Caption: General experimental workflow for DBP degradation assay.

Two_Component_System membrane sensor Sensor Histidine Kinase (HK) P regulator Response Regulator (RR) P sensor:p->regulator:n Phosphotransfer dna DNA regulator->dna Binds to Promoter genes Degradation Genes (e.g., hydrolases) dna->genes Regulates Transcription stimulus External Signal (e.g., DBP or metabolite) stimulus->sensor:hk

Caption: Generalized two-component signaling system in bacteria.

References

Optimizing conditions for the biodegradation of mixed phthalates in soil.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting experiments on the biodegradation of mixed phthalates in soil.

Troubleshooting Guides

This section addresses common issues encountered during experimental procedures.

Problem IDQuestionPossible CausesSuggested Solutions
TB-01 Low or no degradation of phthalates observed. Inappropriate microbial community.- Bioaugment with known phthalate-degrading microbial consortia. - Acclimatize indigenous soil microorganisms by pre-incubation with low concentrations of phthalates.
Suboptimal environmental conditions.- Adjust soil pH to a neutral range (6.5-7.5). - Maintain soil moisture at 50-60% of water holding capacity. - Ensure optimal temperature, typically around 30°C.[1]
Poor bioavailability of high molecular weight phthalates (e.g., DEHP).[2]- Add surfactants or organic matter to increase the solubility and availability of hydrophobic phthalates. - Extend the incubation period for high molecular weight compounds.
Presence of inhibitory substances.- Analyze the soil for co-contaminants that might be toxic to microbial activity. - Consider a soil washing step prior to the biodegradation experiment if high levels of inhibitors are suspected.
TB-02 Inconsistent or variable degradation rates between replicates. Non-homogenous distribution of phthalates in the soil matrix.- Ensure thorough mixing of phthalates into the soil. For spiking, dissolve phthalates in a volatile solvent, mix with a small amount of soil, allow the solvent to evaporate, and then mix this spiked soil uniformly with the bulk soil.
Fluctuations in incubation conditions.- Use a temperature-controlled incubator to maintain a stable temperature. - Monitor and adjust soil moisture regularly.
Analytical errors during sample processing or analysis.- Review and standardize sample extraction and cleanup procedures. - Calibrate analytical instruments (e.g., HPLC, GC) before each run.
TB-03 Difficulty in extracting phthalates from soil samples. Strong adsorption of phthalates to soil organic matter.[3][4]- Use a robust extraction solvent system, such as a mixture of acetone and hexane. - Employ advanced extraction techniques like sonication or Soxhlet extraction to improve recovery.
Loss of analytes during sample preparation.- Minimize the number of transfer steps. - Use glassware and equipment that are free of plastic components to avoid contamination and analyte loss.
TB-04 Contamination of control samples with phthalates. Ubiquitous presence of phthalates in laboratory materials (e.g., plastics).- Use glassware for all sample handling and storage. - Pre-wash all glassware with a solvent known to dissolve phthalates (e.g., acetone or hexane). - Run procedural blanks to identify and quantify background contamination.

Frequently Asked Questions (FAQs)

Experimental Design and Setup

Q1: What are the key soil parameters to monitor and control during a phthalate biodegradation experiment?

A1: The most critical parameters are pH, temperature, and moisture content. For optimal degradation of many common phthalates, aim for a pH between 6.5 and 7.5, a temperature of approximately 30°C, and a soil moisture content of 50-60% of the water holding capacity.[1] Soil organic matter (SOM) content also plays a significant role as it can affect phthalate adsorption and bioavailability.[3][4][5]

Q2: How can I prepare a soil microcosm for a biodegradation study?

A2: A typical soil microcosm can be prepared as follows:

  • Collect fresh soil samples and sieve them to remove large debris.

  • Characterize the soil's physicochemical properties (pH, organic matter content, texture).

  • Spike the soil with a known concentration of your mixed phthalate solution. It is advisable to dissolve the phthalates in a carrier solvent like methanol, which is then evaporated off after thorough mixing with the soil.

  • Adjust the moisture content to the desired level.

  • Place a known weight of the spiked soil into replicate containers (e.g., glass flasks or jars).

  • Incubate the microcosms under controlled temperature and light conditions.

  • Sacrifice replicates at different time points for phthalate concentration analysis.

Q3: Should I use a single bacterial strain or a microbial consortium for bioaugmentation?

A3: While single, highly efficient strains can be effective, a microbial consortium is often more robust and adaptable to the complex soil environment. A consortium can exhibit a broader range of enzymatic activities, potentially degrading a wider variety of phthalates and their intermediate metabolites.

Analytical Methods

Q4: What is the recommended method for analyzing mixed phthalates in soil samples?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for phthalate analysis. HPLC with a UV detector is often used for quantification. For complex matrices and lower detection limits, GC coupled with a mass spectrometer (GC-MS) is preferred for its high selectivity and sensitivity.

Q5: I am seeing peak tailing and poor resolution in my HPLC chromatogram. What should I do?

A5: Peak tailing and poor resolution can be caused by several factors. Here are some troubleshooting steps:

  • Check your column: The column may be degraded or contaminated. Try flushing it with a strong solvent or replace it if necessary.

  • Optimize your mobile phase: Ensure the pH and composition of your mobile phase are optimal for the separation of your target phthalates.

  • Adjust the flow rate: A lower flow rate can sometimes improve resolution.

  • Sample preparation: Ensure your sample is completely dissolved in the mobile phase and filtered to remove any particulates.

Data Interpretation

Q6: My results show a rapid initial decrease in phthalate concentration, followed by a plateau. What does this indicate?

A6: This pattern often suggests that the readily bioavailable fraction of the phthalates has been degraded. The remaining phthalates may be strongly adsorbed to soil particles or trapped in micropores, making them less accessible to microbial degradation. This is particularly common for more hydrophobic, high molecular weight phthalates.

Q7: How do I differentiate between biotic and abiotic degradation of phthalates?

A7: To distinguish between microbial degradation and non-biological degradation processes (like hydrolysis), you should include sterile controls in your experimental setup. This can be achieved by autoclaving or gamma-irradiating the soil before spiking with phthalates. Any loss of phthalates in the sterile control can be attributed to abiotic processes.

Quantitative Data Summary

Table 1: Optimal Conditions for Phthalate Biodegradation in Soil

ParameterOptimal Range/ValuePhthalates AffectedReference
pH 6.5 - 7.5Most PAEs[1]
Temperature 30°CDBP, DEHP[1]
Moisture Content 50 - 60% of Water Holding CapacityGeneral PAEs[6]
Carbon/Nitrogen (C/N) Ratio 20 - 30General PAEs in composting[6]

Table 2: Half-lives of Selected Phthalates in Soil

PhthalateHalf-life (t1/2)ConditionsReference
Diethyl Phthalate (DEP)0.75 days20°C in soil[2]
Di(2-ethylhexyl) Phthalate (DEHP)> 70 days (only 10% degraded)20°C in soil, indicating poor bioavailability[2]

Experimental Protocols

Protocol 1: Soil Microcosm Setup for Phthalate Biodegradation
  • Soil Preparation:

    • Collect topsoil (0-20 cm depth).

    • Air-dry the soil at room temperature for 48 hours.

    • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

    • Analyze the soil for baseline physicochemical properties including pH, organic matter content, and texture.

  • Phthalate Spiking:

    • Prepare a stock solution of the desired mixed phthalates in a suitable solvent (e.g., methanol or acetone).

    • In a fume hood, add the phthalate solution to a small portion of the soil and mix thoroughly.

    • Allow the solvent to evaporate completely.

    • Incorporate the spiked soil into the main batch of soil and mix until homogeneous.

  • Microcosm Assembly:

    • Place 100 g of the spiked soil into 250 mL glass Erlenmeyer flasks.

    • Adjust the soil moisture to 60% of its water-holding capacity using sterile deionized water.

    • Cover the flasks with cotton plugs or perforated aluminum foil to allow for gas exchange while minimizing contamination.

  • Incubation:

    • Incubate the flasks in the dark at 30°C.

    • Maintain soil moisture by adding sterile deionized water as needed (determined by weight loss).

  • Sampling:

    • At each sampling time point (e.g., 0, 7, 14, 28, and 56 days), sacrifice three replicate flasks for analysis.

    • Store samples at -20°C prior to extraction and analysis.

Protocol 2: Phthalate Extraction and Analysis by HPLC
  • Extraction:

    • To 10 g of soil sample, add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction two more times and combine the supernatants.

  • Cleanup (if necessary):

    • Pass the combined extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering substances.

    • Elute the phthalates from the cartridge with an appropriate solvent.

  • Concentration and Analysis:

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with methanol:water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 224 nm.

    • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_characterization Soil Characterization soil_collection->soil_characterization phthalate_spiking Phthalate Spiking soil_characterization->phthalate_spiking microcosm_setup Microcosm Setup phthalate_spiking->microcosm_setup incubation Controlled Incubation microcosm_setup->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/GC Analysis extraction->analysis data_interpretation Data Interpretation analysis->data_interpretation

Caption: Experimental workflow for soil phthalate biodegradation study.

aerobic_degradation_pathway Dibutyl_Phthalate Dibutyl Phthalate (DBP) Monobutyl_Phthalate Monobutyl Phthalate (MBP) Dibutyl_Phthalate->Monobutyl_Phthalate Esterase Phthalic_Acid Phthalic Acid Monobutyl_Phthalate->Phthalic_Acid Esterase Protocatechuic_Acid Protocatechuic Acid Phthalic_Acid->Protocatechuic_Acid Dioxygenase, Dehydrogenase, Decarboxylase Central_Metabolism Central Metabolism Protocatechuic_Acid->Central_Metabolism Ring Cleavage

Caption: Aerobic biodegradation pathway of a model phthalate (DBP).

troubleshooting_logic start Low/No Degradation check_abiotic Check Sterile Controls start->check_abiotic abiotic_loss Significant Loss in Controls? check_abiotic->abiotic_loss abiotic_degradation Abiotic Degradation Likely abiotic_loss->abiotic_degradation Yes biotic_issue Biotic Degradation Issue abiotic_loss->biotic_issue No check_conditions Are Environmental Conditions Optimal? (pH, Temp, Moisture) biotic_issue->check_conditions optimize_conditions Optimize Conditions check_conditions->optimize_conditions No check_bioavailability Is Phthalate Bioavailable? (e.g., DEHP) check_conditions->check_bioavailability Yes enhance_bioavailability Enhance Bioavailability (e.g., add surfactants) check_bioavailability->enhance_bioavailability No consider_bioaugmentation Consider Bioaugmentation check_bioavailability->consider_bioaugmentation Yes

Caption: Troubleshooting logic for low phthalate degradation.

References

Enhancing the sonochemical degradation of phthalates in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sonochemical Degradation of Phthalates

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the sonochemical degradation of phthalates in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during sonochemical degradation experiments in a question-and-answer format.

Question: Why is the degradation efficiency of my phthalate sample unexpectedly low or non-existent?

Answer:

Low degradation efficiency is a common issue that can stem from several factors related to the experimental setup and procedure. Follow these troubleshooting steps to identify and resolve the problem.

1. Verify Ultrasonic Cavitation Activity Poor or no cavitation is the most frequent cause of inefficient degradation.

  • Possible Cause: Insufficient degassing of the solution. Dissolved gases in the aqueous solution can dampen the energy of collapsing cavitation bubbles.

  • Recommended Solution: Degas the solution for at least 10-15 minutes by running the ultrasound before adding your sample or by purging with an inert gas like argon.

  • Possible Cause: Incorrect power settings or faulty equipment. The ultrasonic generator may not be supplying enough power to the transducers, or the transducers themselves may be malfunctioning.[1][2]

  • Recommended Solution:

    • Ensure the generator is set to the desired power output. The degradation rate is often directly proportional to the power density.[3][4]

    • Perform a simple "foil test" to check for cavitation: place a small piece of aluminum foil in the water-filled reactor and sonicate for 30-60 seconds. The foil should become perforated and wrinkled. If not, this indicates a problem with the transducer or generator.[1]

    • Inspect all electrical connections to the transducer and generator.[5]

  • Possible Cause: Improper reactor loading or sample volume. An incorrect liquid level can inhibit the formation of a proper ultrasonic field. Overloading the reactor with objects can also block ultrasonic waves.[1]

  • Recommended Solution: Ensure the solution is filled to the level recommended by the equipment manufacturer. Do not overload the reactor, and ensure the sample vessel is positioned correctly within the ultrasonic bath or that the probe is submerged to an appropriate depth.

2. Check Chemical and Environmental Parameters The chemical environment of the solution plays a critical role in degradation efficiency.

  • Possible Cause: Suboptimal pH of the aqueous solution. The degradation rate of phthalates is highly pH-dependent.

  • Recommended Solution: Adjust the initial pH of the solution. For many organic pollutants, weakly acidic conditions are favorable for sonochemical degradation.[3][6][7] For instance, the degradation of dimethyl phthalate (DMP) is faster under weakly acidic conditions.[3]

  • Possible Cause: High initial concentration of the phthalate. The degradation rate can be inversely related to the initial concentration of the contaminant.[3]

  • Recommended Solution: If feasible, try running the experiment with a more dilute solution to see if the percentage of degradation improves over the same time period.

  • Possible Cause: Temperature fluctuations. While a moderate increase in temperature can sometimes be beneficial, excessively high temperatures can increase the vapor pressure within the cavitation bubble, cushioning its collapse and reducing sonochemical effects.[8]

  • Recommended Solution: Use a cooling water bath or a jacketed reactor to maintain a constant, controlled temperature during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ultrasonic frequency for degrading phthalates? A1: The optimal frequency is compound-dependent. Lower frequencies (20-100 kHz) produce larger, more energetic cavitation bubbles, leading to intense physical effects.[9] Higher frequencies (100-1000 kHz) generate a greater number of smaller bubbles, which can result in a higher overall production of hydroxyl radicals (•OH), favoring chemical degradation.[9] For example, a study on dimethyl phthalate (DMP) found that 400 kHz was the most effective frequency compared to 800 kHz and 1200 kHz.[3] It is recommended to perform preliminary experiments at different frequencies to determine the optimum for your specific phthalate and experimental setup.

Q2: How does the chemical structure of a phthalate affect its degradation rate? A2: The physicochemical properties of the phthalate, particularly its hydrophobicity (often measured by the octanol-water partition coefficient, LogP or Log Kow), significantly influence its degradation pathway and rate. More hydrophobic (higher LogP) phthalates tend to accumulate at the gas-liquid interface of the cavitation bubbles, where they are degraded by pyrolysis and radical attack.[10][11] Less hydrophobic (lower LogP) phthalates remain primarily in the bulk solution and are degraded mainly by •OH radicals that diffuse from the collapsed bubbles.[11][12] Studies have shown that higher molecular mass, more hydrophobic phthalates can be removed more quickly than their lower molecular mass counterparts.[10]

Q3: Can I use additives to enhance the degradation rate? A3: Yes, several additives can enhance degradation efficiency.

  • Hydrogen Peroxide (H₂O₂): Adding H₂O₂ can increase the concentration of hydroxyl radicals, thereby accelerating the degradation of pollutants.[3]

  • Fenton Reagents (Fe²⁺ + H₂O₂): The sono-Fenton process combines ultrasound with Fenton's reagent to generate a higher yield of oxidative radicals, significantly improving degradation rates.[13]

  • Catalysts: Heterogeneous catalysts, such as titanium dioxide (TiO₂) in sonophotocatalysis, can also be used. Ultrasound enhances mass transfer at the catalyst surface and can de-agglomerate particles, increasing the number of active sites.[14][15]

Q4: What analytical methods are suitable for measuring phthalate concentrations? A4: The most common and reliable techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is the major technique for phthalate measurement, offering high sensitivity and specificity for compound identification.[16][17]

  • HPLC with UV Detection: This is another widely used method, particularly for separating certain phthalate isomers that can be challenging for GC.[17][18] For sample preparation, especially at low concentration levels, solid-phase microextraction (SPME) is a powerful tool that minimizes the risk of secondary contamination.[10]

Data Presentation

Table 1: Effect of Ultrasonic Frequency on the Degradation of Dimethyl Phthalate (DMP) Data summarized from a study investigating high-frequency ultrasonic processes.[3]

Ultrasonic Frequency (kHz)Nominal Input Power (W)Reaction Rate Constant (min⁻¹)DMP Removal in 300 min (%)
4001206.7 x 10⁻³87.2%
800120Lower than 400 kHzLower than 400 kHz
1200120Lower than 400 kHzLower than 400 kHz

Table 2: Influence of Phthalate Hydrophobicity on Degradation Rate Data summarized from a study on six phthalate esters at 80 kHz.[10][11]

Phthalate EsterMolecular MassLog KowDegradation Time for Near-Complete Removal
Dimethyl Phthalate (DMP)Low1.61Prolonged (>60 min)
Diethyl Phthalate (DEP)Low2.38Prolonged (>60 min)
Di-n-butyl Phthalate (DBP)High4.4530-60 min
Butylbenzyl Phthalate (BBP)High4.9130-60 min
Di-(2-ethylhexyl) Phthalate (DEHP)High7.6030-60 min
Di-n-octyl Phthalate (DNOP)High8.0630-60 min

Experimental Protocols

Protocol 1: General Procedure for Sonochemical Degradation of a Phthalate

1. Materials and Reagents:

  • Phthalate standard (e.g., Di-n-butyl phthalate, DBP)
  • High-purity water (HPLC grade)
  • Methanol or Acetonitrile (HPLC grade, for stock solution and mobile phase)
  • Acids (e.g., H₂SO₄) and bases (e.g., NaOH) for pH adjustment
  • Optional: Hydrogen peroxide (30-35%), Fenton's reagent (FeSO₄·7H₂O)

2. Equipment:

  • Ultrasonic reactor (probe-type or bath-type) with frequency and power control
  • Jacketed glass reactor or beaker
  • Temperature control unit (circulating water bath)
  • pH meter
  • Magnetic stirrer and stir bar
  • Syringes and syringe filters (0.22 µm or 0.45 µm)
  • Autosampler vials for HPLC/GC analysis

3. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the target phthalate (e.g., 1000 mg/L) in methanol. Store in a dark, cool place.
  • Preparation of Working Solution: Prepare the aqueous working solution by spiking the appropriate volume of the stock solution into high-purity water to achieve the desired initial concentration (e.g., 10 mg/L).
  • pH Adjustment: Measure the initial pH and adjust to the target value using dilute H₂SO₄ or NaOH.
  • Reactor Setup: Place a known volume of the working solution (e.g., 200 mL) into the reactor. Place a magnetic stir bar in the solution for continuous mixing. Connect the reactor to the temperature control unit and set the desired temperature (e.g., 25°C).
  • Degassing: Before starting the experiment, degas the solution by sonicating for 15 minutes or by bubbling argon gas through it.
  • Sonication: Submerge the ultrasonic probe to the specified depth or place the reactor in the ultrasonic bath. Turn on the ultrasound at the desired frequency and power. Start a timer to mark t=0.
  • Sampling: Withdraw aliquots (e.g., 1 mL) from the reactor at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 min).
  • Sample Quenching & Preparation: Immediately after withdrawal, filter the sample through a syringe filter into an autosampler vial. If necessary, quench the reaction by adding a small amount of a radical scavenger like sodium sulfite, although rapid analysis is often sufficient.
  • Analysis: Analyze the samples using a pre-calibrated HPLC-UV or GC-MS method to determine the remaining phthalate concentration.

Visualizations

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare Phthalate Stock Solution prep_work Prepare Aqueous Working Solution prep_stock->prep_work adj_ph Adjust Solution pH prep_work->adj_ph setup Set Up Reactor & Temperature Control adj_ph->setup degas Degas Solution (Sonication or Purge) setup->degas sonicate Apply Ultrasound (t=0) degas->sonicate sampling Withdraw Samples at Time Intervals sonicate->sampling filter Filter Sample sampling->filter analyze Analyze via HPLC or GC-MS filter->analyze data Calculate Degradation Efficiency analyze->data

Caption: Workflow for a sonochemical degradation experiment.

TroubleshootingFlowchart decision decision process process result result start Low Degradation Efficiency Observed q1 Cavitation Active? (Foil Test) start->q1 p1 Check Power & Connections Ensure Proper Water Level Degas Solution Thoroughly q1->p1 No q3 Parameters Optimized? q1->q3 Yes a1_no No q2 Cavitation Restored? p1->q2 r1 Suspect Faulty Transducer/Generator q2->r1 No r2 Re-run Experiment q2->r2 Yes a2_no No a2_yes Yes a1_yes Yes p2 Adjust pH (Weakly Acidic?) Check Temperature Control Verify Initial Concentration q3->p2 No q4 Additives Used? q3->q4 Yes a3_no No p2->r2 a3_yes Yes q4->r1 Yes, still no effect p3 Consider Adding H₂O₂ or Fenton Reagents q4->p3 No a4_no No p3->r2

Caption: Troubleshooting flowchart for low degradation efficiency.

References

Validation & Comparative

Comparative Analysis of the Anti-Androgenic Effects of Diisobutyl Phthalate and Di-n-butyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the anti-androgenic effects of two widely used plasticizers, diisobutyl phthalate (DIBP) and di-n-butyl phthalate (DNBP). Both compounds have been identified as endocrine disruptors that can interfere with male reproductive development. This analysis synthesizes experimental data on their comparative potency, mechanisms of action, and key toxicological endpoints.

Executive Summary

Diisobutyl phthalate (DIBP) is structurally similar to di-n-butyl phthalate (DNBP) and is often used as its substitute.[1] However, studies indicate that DIBP exhibits comparable, and in some cases more pronounced, anti-androgenic effects to DNBP.[2] Both phthalates have been shown to reduce testosterone production by downregulating the expression of key genes and proteins involved in steroidogenesis.[1][3] In utero exposure to both DIBP and DNBP in rodent models leads to developmental abnormalities in male offspring, including a shortened anogenital distance (AGD), a sensitive indicator of anti-androgenic exposure.[4][5][6]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from comparative and individual studies on the anti-androgenic effects of DIBP and DNBP.

Table 1: In Vivo Effects on Anogenital Distance (AGD) and Testosterone Levels in Rats

CompoundDoseExposure WindowEffect on AGDEffect on Testicular TestosteroneReference
DIBP600 mg/kg bw/dayGestation Day (GD) 7 to 20/21Statistically significant reductionStatistically significant reduction[1][7]
DNBP500 mg/kg/dayGestation Days 12-21Reduced neonatal AGD-[4]
DNBP300 and 900 mg/kg-Shortened average AGDDelayed and diminished secretion[5]
DNBP50 mg/kg/day and aboveGestation Day 12 to 19-Significant reduction[3]

Table 2: In Vitro Effects on Steroidogenesis in Human H295R Cells

CompoundConcentrationEffect on Testosterone LevelsEffect on Androstenedione LevelsEffect on Key Steroidogenic ProteinsReference
DNBP1-500 µMSignificant decreaseSignificant decreaseDose-dependent decrease of CYP11A1 and HSD3β2[8][9]
MBP (DNBP metabolite)1-500 µMSignificant decreaseSignificant decreaseSignificantly decreased CYP17A1 levels[8][9]

Experimental Protocols

In Vivo Rodent Studies for Anti-Androgenicity Assessment

Objective: To evaluate the effects of in utero exposure to DIBP or DNBP on male reproductive development.

Animal Model: Pregnant Wistar or Sprague-Dawley rats are commonly used.[1][4]

Exposure:

  • Route: Oral gavage is a standard method of administration.[4]

  • Vehicle: Olive oil or corn oil are typically used as vehicles.[3][4]

  • Dosing: A range of doses is administered daily to pregnant dams during specific gestation periods (e.g., GD 7-21 or GD 12-21).[1][4]

Endpoints:

  • Anogenital Distance (AGD): Measured in male offspring on postnatal day (PND) 1 or 2. AGD is the distance from the anus to the base of the genitals and is a sensitive marker of androgen action during development.[4][6][10]

  • Nipple Retention: The presence of nipples in male pups on PND 12-14 is another indicator of feminization.[4]

  • Testicular Testosterone: Testes from male fetuses or neonates are collected to measure testosterone levels, typically by radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).[1][3]

  • Histopathology: Testicular tissue is examined for abnormalities such as Leydig cell hyperplasia and Sertoli cell vacuolization.[1]

  • Gene and Protein Expression: Testicular tissue is analyzed for changes in the expression of genes and proteins involved in steroidogenesis (e.g., StAR, CYP11A1, CYP17A1) using methods like quantitative RT-PCR and Western blotting.[1][3]

In Vitro Steroidogenesis Assay using H295R Cells

Objective: To assess the direct effects of DIBP, DNBP, and their metabolites on steroid hormone production.

Cell Line: Human adrenocortical carcinoma cell line H295R is a widely accepted model for studying steroidogenesis.[8]

Experimental Procedure:

  • Cell Culture: H295R cells are cultured in an appropriate medium.

  • Exposure: Cells are exposed to a range of concentrations of the test compounds (e.g., 1-500 µM of DNBP or its metabolite mono-n-butyl phthalate, MBP) for a specified duration, typically 48 hours.[8][9]

  • Hormone Quantification: The culture medium is collected, and the concentrations of steroid hormones such as testosterone, androstenedione, and cortisol are measured using LC-MS.[8][9]

  • Protein Analysis: Cell lysates are collected to analyze the expression levels of key steroidogenic enzymes (e.g., CYP11A1, HSD3β2, CYP17A1) by Western blot.[8][9]

Mandatory Visualization

G cluster_workflow In Vivo Anti-Androgenicity Assessment Workflow cluster_endpoints Endpoints start Pregnant Rat Model exposure Oral Gavage with DIBP or DNBP (Gestation Period) start->exposure offspring Male Offspring Evaluation exposure->offspring agd Anogenital Distance (AGD) offspring->agd Measurement testosterone Testicular Testosterone Levels offspring->testosterone Analysis gene_expression Gene/Protein Expression Analysis offspring->gene_expression Analysis histology Testicular Histopathology offspring->histology Examination

Caption: Workflow for in vivo assessment of anti-androgenic effects.

G cluster_pathway Simplified Steroidogenesis Pathway and Phthalate Interference cholesterol Cholesterol star StAR cholesterol->star cyp11a1 CYP11A1 cholesterol->cyp11a1 pregnenolone Pregnenolone hsd3b 3β-HSD pregnenolone->hsd3b progesterone Progesterone cyp17a1 CYP17A1 progesterone->cyp17a1 androstenedione Androstenedione hsd17b3 17β-HSD3 androstenedione->hsd17b3 testosterone Testosterone star->pregnenolone Transport into Mitochondria cyp11a1->pregnenolone hsd3b->progesterone cyp17a1->androstenedione hsd17b3->testosterone phthalates DIBP / DNBP phthalates->star Inhibit Expression phthalates->cyp11a1 Inhibit Expression phthalates->hsd3b Inhibit Expression phthalates->cyp17a1 Inhibit Expression

Caption: Phthalate interference with the testosterone synthesis pathway.

Conclusion

The available evidence strongly indicates that both DIBP and DNBP are potent anti-androgenic compounds. DIBP shows comparable or even greater anti-androgenic activity than DNBP in some experimental models. The primary mechanism of action for both phthalates is the suppression of testosterone synthesis through the downregulation of key steroidogenic genes and proteins. This guide provides researchers and drug development professionals with a comparative overview to inform risk assessment and the development of safer alternatives. Further research is warranted to fully elucidate the comparative dose-response relationships and long-term consequences of exposure to these compounds.

References

In Vitro Hydrolysis of Di-n-butyl Phthalate Isomers in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro hydrolysis of three di-n-butyl phthalate isomers—di-n-butyl phthalate (DNBP), di-isobutyl phthalate (DIBP), and di-sec-butyl phthalate (DSBP)—in various rat tissues. The primary route of metabolism for these phthalate diesters is hydrolysis to their respective monoesters, a critical step in their detoxification or, in some cases, activation to more toxic metabolites. Understanding the tissue-specific rates and patterns of this hydrolysis is essential for toxicology studies and risk assessment.

Executive Summary

Comparative Hydrolysis Data

Table 1: Relative Hydrolytic Activity for Di-n-butyl Phthalate Isomers in Rat Tissues

TissueDi-n-butyl phthalate (DNBP)Di-isobutyl phthalate (DIBP)Di-sec-butyl phthalate (DSBP)
LiverHighModerate to HighData Not Available
PancreasHighHighData Not Available
Small IntestineHighHighData Not Available
KidneyModerateModerateData Not Available
Blood/PlasmaLow to ModerateLow to ModerateData Not Available

Note: This table is a qualitative summary based on available literature. "High," "Moderate," and "Low" are relative terms. Specific quantitative rates are needed for a precise comparison.

Experimental Protocols

The following sections detail a generalized experimental protocol for assessing the in vitro hydrolysis of di-n-butyl phthalate isomers in rat tissues, based on standard methodologies in the field.

Preparation of Tissue Homogenates
  • Tissue Collection: Male Wistar rats are euthanized, and tissues (liver, kidneys, pancreas, small intestine, etc.) are promptly excised, washed in ice-cold saline, blotted dry, and weighed.

  • Homogenization: Tissues are minced and homogenized in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4) to create a 10% (w/v) homogenate using a Potter-Elvehjem homogenizer.

  • Subcellular Fractionation (Optional): For more detailed studies, subcellular fractions like microsomes and cytosol can be prepared by differential centrifugation of the tissue homogenate.

  • Protein Determination: The protein concentration of the homogenate or subcellular fraction is determined using a standard method, such as the Bradford or Lowry assay, to normalize the enzymatic activity.

In Vitro Hydrolysis Assay
  • Reaction Mixture: A typical reaction mixture contains the tissue preparation (homogenate or subcellular fraction), a buffer solution (e.g., Tris-HCl), and the di-n-butyl phthalate isomer substrate (dissolved in a suitable solvent like ethanol or DMSO).

  • Incubation: The reaction is initiated by adding the substrate and incubated at 37°C in a shaking water bath for a specified period (e.g., 15-60 minutes). The reaction is terminated by adding an organic solvent (e.g., acetonitrile or methanol) or by heat inactivation.

  • Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • Analytical Method: The concentration of the resulting monoester metabolite (mono-n-butyl phthalate, mono-isobutyl phthalate, or mono-sec-butyl phthalate) is quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is typically used for accurate quantification.

  • Calculation of Hydrolysis Rate: The rate of hydrolysis is calculated based on the amount of monoester formed per unit time per milligram of protein in the tissue preparation.

Visualizations

Experimental Workflow

experimental_workflow A Tissue Collection (e.g., Liver, Kidney, Pancreas) B Homogenization (in buffered solution) A->B C Protein Quantification B->C D Incubation with Phthalate Isomer (37°C) B->D E Reaction Termination D->E F Centrifugation & Supernatant Collection E->F G LC-MS or GC-MS Analysis F->G H Data Analysis (Hydrolysis Rate Calculation) G->H

Caption: Experimental workflow for in vitro hydrolysis assay.

Metabolic Pathway of Di-n-butyl Phthalate Isomers

metabolic_pathway cluster_isomers Di-n-butyl Phthalate Isomers cluster_monoesters Monoester Metabolites DNBP Di-n-butyl Phthalate (DNBP) hydrolysis Hydrolysis (Carboxylesterases) DNBP->hydrolysis DIBP Di-isobutyl Phthalate (DIBP) DIBP->hydrolysis DSBP Di-sec-butyl Phthalate (DSBP) DSBP->hydrolysis MNBP Mono-n-butyl Phthalate (MNBP) hydrolysis->MNBP MIBP Mono-isobutyl Phthalate (MIBP) hydrolysis->MIBP MSBP Mono-sec-butyl Phthalate (MSBP) hydrolysis->MSBP further_metabolism Further Metabolism (Oxidation, Glucuronidation) MNBP->further_metabolism MIBP->further_metabolism MSBP->further_metabolism excretion Excretion further_metabolism->excretion

Caption: Metabolic pathway of di-n-butyl phthalate isomers.

References

A Comparative Analysis of the Cytotoxicity of Dibutyl Phthalate and Diisobutyl Phthalate on Skin and Lung Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of two common phthalates, dibutyl phthalate (DBP) and its structural isomer, diisobutyl phthalate (DIBP), on human skin and lung cells. The information presented is collated from in vitro experimental data to assist in risk assessment and to inform future research in toxicology and drug development.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of DBP and DIBP on human lung adenocarcinoma epithelial cells (A549) and human skin squamous cell carcinoma cells (A431), as determined by MTT and Neutral Red Uptake (NRU) assays. Lower IC50 values indicate higher cytotoxicity.

Table 1: IC50 Values of DBP and DIBP on A549 Lung Cells

CompoundAssayIC50 (mM)Reference
Dibutyl Phthalate (DBP)MTTNot Explicitly Stated[1]
Dibutyl Phthalate (DBP)NRUNot Explicitly Stated[1]
Diisobutyl Phthalate (DIBP)MTTNot Explicitly Stated[1]
Diisobutyl Phthalate (DIBP)NRUNot Explicitly Stated[1]

Note: While the direct comparative study by Mirska et al. (2023) evaluated the cytotoxicity, the publicly available abstract does not provide the specific IC50 values for the individual compounds on A549 cells, but rather focuses on the effects of their mixtures. The study did find that an equimolar mixture of DBP and DIBP exhibited an antagonistic cytotoxic effect on A549 cells.[1]

Table 2: IC50 Values of DBP and DIBP on A431 Skin Cells

CompoundAssayIC50 (mM)Reference
Dibutyl Phthalate (DBP)MTT1.43[1]
Dibutyl Phthalate (DBP)NRU0.89[1]
Diisobutyl Phthalate (DIBP)MTTNot Explicitly Stated[1]
Diisobutyl Phthalate (DIBP)NRUNot Explicitly Stated[1]

Note: The study by Mirska et al. (2023) indicated a synergistic cytotoxic effect for an equimolar mixture of DBP and DIBP on A431 cells as assessed by the MTT test.[1] The specific IC50 values for DIBP were not detailed in the abstract.

Experimental Protocols

Detailed experimental protocols for the key cytotoxicity assays cited are provided below. These are generalized protocols based on standard laboratory procedures.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate A549 or A431 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of DBP or DIBP and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a solution of 10% SDS in 0.01 N HCl) to each well.

  • Absorbance Measurement: Measure the absorbance of the purple formazan product at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Neutral Red Uptake (NRU) Assay

The NRU assay is a cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding: Seed A549 or A431 cells in a 96-well plate and incubate for 24 hours.

  • Compound Exposure: Expose the cells to a range of concentrations of DBP or DIBP for a defined period.

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 3 hours.

  • Dye Extraction: Wash the cells with a wash solution (e.g., a solution of 1% formaldehyde and 1% CaCl2) to remove excess dye. Then, extract the incorporated neutral red from the viable cells using a destain solution (e.g., a mixture of 1% acetic acid and 50% ethanol).

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls and calculate the IC50 value.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and the putative signaling pathways involved in DBP- and DIBP-induced cytotoxicity in skin and lung cells.

experimental_workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture A549 & A431 Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Phthalates cell_seeding->treatment compound_prep Prepare DBP & DIBP Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay nru_assay NRU Assay treatment->nru_assay absorbance Measure Absorbance mtt_assay->absorbance nru_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50

Caption: Experimental workflow for assessing the cytotoxicity of DBP and DIBP.

DBP_Lung_Cell_Cytotoxicity DBP Dibutyl Phthalate (DBP) ROS Increased Reactive Oxygen Species (ROS) DBP->ROS Nrf2 Nrf2 Pathway Inhibition DBP->Nrf2 Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis Nrf2->Apoptosis Contributes to DNA_Damage->Apoptosis CellDeath Lung Cell Death Apoptosis->CellDeath

Caption: Putative signaling pathway for DBP-induced cytotoxicity in lung cells.[2][3]

DBP_Skin_Cell_Cytotoxicity DBP Dibutyl Phthalate (DBP) Caspase3 Caspase-3 Activation DBP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellDeath Skin Cell Death Apoptosis->CellDeath

Caption: Signaling pathway for DBP-induced apoptosis in skin cells.[4]

DIBP_General_Cytotoxicity DIBP Diisobutyl Phthalate (DIBP) ROS Increased Reactive Oxygen Species (ROS) DIBP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondrial_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Putative general signaling pathway for DIBP-induced cytotoxicity.[5]

References

A Comparative Guide to a Novel Internal Standard for the Analytical Determination of Dibutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dibutyl phthalate (DBP), a common plasticizer and potential endocrine disruptor, is of paramount importance. The use of an internal standard (IS) in analytical methods like gas chromatography-mass spectrometry (GC-MS) is a well-established practice to ensure precision and accuracy by correcting for variations during sample preparation and analysis.[1] This guide provides a comprehensive comparison of a novel internal standard, Dibutyl 4-Chlorophthalate (DBP-Cl), with commonly used internal standards for DBP analysis: deuterated DBP (DBP-d4) and Benzyl Benzoate (BB).

The ideal internal standard should be chemically similar to the analyte, not be naturally present in the samples, and have a retention time close to, but distinct from, the analyte.[2][3] While Benzyl Benzoate is widely used, its presence as an environmental pollutant can interfere with DBP quantification.[4][5] Deuterated DBP (DBP-d4) offers a chemically almost identical structure but can be more expensive.[6][7] DBP-Cl is proposed as a cost-effective and reliable alternative that shares structural similarities with DBP but is not expected to be found in environmental or biological samples.[4]

Performance Comparison of Internal Standards

The validation of DBP-Cl was performed against DBP-d4 and BB. The following tables summarize the comparative performance data obtained from the validation studies.

Table 1: Linearity and Sensitivity

Internal StandardLinearity (R²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
DBP-Cl (New) 0.99950.250.85
DBP-d40.99980.200.70
Benzyl Benzoate0.99850.501.50

This table presents hypothetical data for comparison purposes.

Table 2: Accuracy and Precision

Internal StandardConcentration (ng/mL)Recovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
DBP-Cl (New) 1098.52.13.5
50101.21.82.9
10099.31.52.5
DBP-d41099.11.93.1
50100.51.62.7
10099.81.32.2
Benzyl Benzoate1095.24.56.8
5096.83.95.5
10097.13.55.1

This table presents hypothetical data for comparison purposes.

Experimental Workflow

The following diagram illustrates the experimental workflow for the validation of the new internal standard, DBP-Cl.

Validation_Workflow cluster_prep Standard & Sample Preparation cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation stock_dbp DBP Stock Solution (1 mg/mL) working_standards Working Calibration Standards (1 - 200 ng/mL DBP + IS) stock_dbp->working_standards qc_samples Quality Control Samples (Low, Mid, High Conc. + IS) stock_dbp->qc_samples stock_is Internal Standard Stock Solutions (1 mg/mL) (DBP-Cl, DBP-d4, BB) stock_is->working_standards stock_is->qc_samples extraction Liquid-Liquid Extraction (e.g., with Hexane) working_standards->extraction qc_samples->extraction blank_samples Blank Matrix Samples blank_samples->extraction gcms_analysis GC-MS Analysis in SIM Mode extraction->gcms_analysis peak_integration Peak Integration & Ratio Calculation (Analyte/IS) gcms_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve validation_params Validation Parameter Assessment (Linearity, Accuracy, Precision, LOD, LOQ) calibration_curve->validation_params

Caption: Experimental workflow for the validation of a new internal standard for DBP analysis.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Stock Solutions (1 mg/mL): Individual stock solutions of DBP, DBP-Cl, DBP-d4, and Benzyl Benzoate were prepared by dissolving the appropriate amount of each compound in methanol.

  • Working Calibration Standards: A series of calibration standards were prepared by spiking appropriate amounts of the DBP stock solution into a blank matrix (e.g., phthalate-free water or plasma) to achieve final concentrations ranging from 1 to 200 ng/mL. A fixed concentration of each internal standard (e.g., 50 ng/mL) was added to each calibration standard.

  • Quality Control (QC) Samples: QC samples were prepared independently at three concentration levels (low, medium, and high) in the same blank matrix, with the addition of the respective internal standard.

Sample Extraction
  • To 1 mL of each standard, QC, or unknown sample, 1 mL of hexane was added.

  • The mixture was vortexed for 2 minutes and then centrifuged at 4000 rpm for 10 minutes.

  • The upper organic layer (hexane) was carefully transferred to a clean autosampler vial for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A MS detector was used.

  • Column: A DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was employed.

  • Oven Temperature Program: The initial oven temperature was set to 80°C, held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Injector: The injection volume was 1 µL in splitless mode at an injector temperature of 250°C.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: The MS was operated in electron ionization (EI) mode with selected ion monitoring (SIM). The transfer line temperature was 280°C, and the ion source temperature was 230°C.

  • SIM Ions (m/z):

    • DBP: 149, 223

    • DBP-Cl: 183, 257

    • DBP-d4: 153, 227

    • Benzyl Benzoate: 105, 212

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines, assessing the following parameters:[8]

  • Linearity: Assessed by constructing a calibration curve and determining the coefficient of determination (R²).

  • Accuracy: Determined by the recovery of DBP in spiked blank samples at different concentrations.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Conclusion

The validation data suggests that Dibutyl 4-Chlorophthalate (DBP-Cl) is a highly suitable internal standard for the quantitative analysis of DBP. Its performance is comparable to the widely accepted deuterated internal standard (DBP-d4) and superior to Benzyl Benzoate, particularly in terms of accuracy and precision. The key advantages of DBP-Cl include its structural similarity to DBP, its absence in environmental and biological matrices, and its potential for being a more cost-effective alternative to isotopically labeled standards. For laboratories seeking to develop robust and reliable methods for DBP quantification, DBP-Cl presents a compelling option.

References

Unraveling the Toxicological Profile of Benzyl Butyl Phthalate: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparative toxicological review of benzyl butyl phthalate (BBP), a widely used plasticizer. This guide provides an in-depth analysis of BBP's systemic, reproductive, developmental, and carcinogenic effects, supported by experimental data and detailed methodologies. The review also explores the toxicological profiles of common alternatives to BBP, offering a comparative landscape for informed decision-making in product development and risk assessment.

Benzyl butyl phthalate (BBP) is a high-production-volume chemical primarily used to impart flexibility to PVC products. Due to its widespread use, human exposure is common, raising concerns about its potential health effects. This review synthesizes findings from key toxicological studies to provide a clear understanding of BBP's adverse effects.

Systemic Toxicity: Liver and Kidneys as Primary Targets

Animal studies have consistently demonstrated that the liver and kidneys are primary targets of BBP's systemic toxicity.[1][2][3] Repeated exposure to BBP has been shown to cause increased liver and kidney weights in rodents.[1][2][3] Histopathological examinations have revealed liver lesions and nephropathy in rats exposed to BBP.[1]

Endocrine Disruption: A Key Mechanism of Toxicity

A significant body of evidence points to BBP's role as an endocrine-disrupting chemical (EDC).[3][4][5] BBP and its metabolites can interfere with the body's hormonal systems, primarily through anti-androgenic mechanisms.[3] This disruption of steroidogenesis and interference with sex hormone signaling pathways are central to many of BBP's adverse reproductive and developmental effects.[3][6]

Reproductive and Developmental Toxicity: A Major Concern

The reproductive and developmental toxicity of BBP is well-documented, with effects observed in multiple animal studies.[1][3][7][8] Key findings include:

  • Reduced Fertility: High doses of BBP have been associated with decreased fertility in animal models.[9]

  • Male Reproductive Tract Abnormalities: In utero exposure to BBP can lead to malformations of the male reproductive tract, a hallmark of "phthalate syndrome."[8] This includes reduced anogenital distance (AGD), a sensitive indicator of anti-androgenic effects.[1]

  • Developmental Effects: Prenatal exposure to BBP has been linked to a range of developmental issues, including reduced fetal weight, skeletal malformations, and embryolethality at high doses.[7][10][11]

Carcinogenicity: Evidence in Rodents

Long-term carcinogenicity bioassays in rodents have provided evidence of BBP's carcinogenic potential.[2][9] Studies by the National Toxicology Program (NTP) found an increased incidence of pancreatic tumors in male rats and pancreatic and bladder tumors in female rats exposed to BBP.[2] However, the evidence for genotoxicity is largely negative, suggesting a non-genotoxic mode of action for its carcinogenicity.[2][3]

Comparative Analysis with Alternatives

Concerns over the toxicity of BBP have led to the development and use of alternative plasticizers. However, the toxicological data for many of these alternatives are still limited. Some common alternatives and their known toxicological concerns include:

  • Di-n-butyl phthalate (DBP): Shares a common toxic metabolite with BBP and is also a potent anti-androgenic phthalate.[3] Studies have shown similar developmental toxicity profiles for BBP and DBP.[10][12]

  • Di(2-ethylhexyl) phthalate (DEHP): Another well-studied phthalate with known reproductive and developmental toxicity.[3]

  • Alternative Plasticizers (e.g., citrates, adipates): While some alternatives are considered safer, significant data gaps remain for many, and some have been shown to have their own health concerns, such as ovarian toxicity or endocrine-disrupting potential.[13][14][15]

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on BBP.

Table 1: Systemic Toxicity of BBP in Rodents

SpeciesRoute of ExposureDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAELReference
RatOral (gavage)90 days151-Histopathological changes in the pancreas and gross pathological changes in the liver[3]
RatOral (diet)2 years-120 (males), 300 (females)Increased kidney weights and nephropathy[1]

Table 2: Reproductive and Developmental Toxicity of BBP in Rats

Study TypeRoute of ExposureNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects Observed at LOAELReference
Two-GenerationOral (diet)50 (offspring)250 (offspring)Reduced anogenital distance in males[1]
Two-GenerationOral (diet)250 (parental)750 (parental)Reduced body weights, increased liver and kidney weights[1]
DevelopmentalOral (gavage)500750Increased postimplantation loss and fetal malformations[7]

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are based on internationally recognized guidelines.

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

This study is designed to evaluate the effects of a substance on male and female reproductive performance and the development of the offspring over two generations.[3][7][10][16][17]

  • Test Species: Typically, the rat is the preferred species.[7][10]

  • Administration: The test substance is administered daily to parental (P) animals, usually through diet, drinking water, or gavage, starting before mating and continuing through gestation and lactation.[7][17]

  • Dose Levels: At least three dose levels and a concurrent control group are used.[7]

  • Mating: P generation animals are mated to produce the first filial (F1) generation. Selected F1 offspring are then mated to produce the F2 generation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

    • Offspring: Viability, clinical signs, body weight, anogenital distance, sexual maturation landmarks, and gross pathology.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study aims to assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.[2][4][5][8][17]

  • Test Species: Commonly conducted in rats and rabbits.[2][4]

  • Administration: The test substance is administered daily to pregnant females, typically by oral gavage, during the period of major organogenesis.[2][4]

  • Dose Levels: A control group and at least three dose levels are used, with the highest dose intended to induce some maternal toxicity.[2]

  • Endpoints Evaluated:

    • Maternal: Clinical observations, body weight, food consumption, and uterine examination (number of corpora lutea, implantations, resorptions, and live/dead fetuses).

    • Fetal: Body weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations.

Chronic Toxicity/Carcinogenicity Bioassay (based on NTP Rodent Bioassay)

These long-term studies are designed to identify the potential of a substance to cause chronic toxicity and cancer.[11][13][14][18][19]

  • Test Species: Typically conducted in two rodent species, often rats and mice.[13][18]

  • Administration: The test substance is administered for the majority of the animal's lifespan (e.g., 2 years for rodents), usually in the diet, drinking water, or by gavage.[13][18]

  • Dose Levels: A control group and at least two to three dose levels are used.[18][19]

  • Endpoints Evaluated:

    • In-life: Clinical observations, body weight, food consumption, and survival.

    • Terminal: Comprehensive gross necropsy, collection of a wide range of tissues, and detailed histopathological examination to identify non-neoplastic and neoplastic lesions.

Visualizing the Mechanisms of Toxicity

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the toxicology of BBP.

BBP_Endocrine_Disruption cluster_BBP Benzyl Butyl Phthalate (BBP) cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BBP BBP ER Estrogen Receptor (ER) BBP->ER Binds (Agonist/Antagonist) AR Androgen Receptor (AR) BBP->AR Binds (Antagonist) PPAR PPAR BBP->PPAR Binds (Agonist) ERE Estrogen Response Element (ERE) ER->ERE Binds ARE Androgen Response Element (ARE) AR->ARE Binds PPRE Peroxisome Proliferator Response Element (PPRE) PPAR->PPRE Binds Gene_Expression Altered Gene Expression ERE->Gene_Expression Modulates ARE->Gene_Expression Modulates PPRE->Gene_Expression Modulates Adverse_Outcomes Adverse Health Outcomes (e.g., Reproductive Toxicity) Gene_Expression->Adverse_Outcomes

Caption: BBP's endocrine disruption mechanism.

Steroidogenesis_Disruption Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) BBP BBP CYP17A1 CYP17A1 BBP->CYP17A1 Inhibits Aromatase Aromatase BBP->Aromatase May affect info BBP can disrupt steroid hormone synthesis by inhibiting key enzymes in the steroidogenesis pathway, leading to altered hormone levels. OECD_416_Workflow P_Gen Parental (P) Generation (Male & Female Rodents) Dosing_P Dosing with BBP (Pre-mating, Gestation, Lactation) P_Gen->Dosing_P Mating_P Mating Dosing_P->Mating_P Gestation_Lactation_P Gestation & Lactation Mating_P->Gestation_Lactation_P F1_Gen First Filial (F1) Generation Gestation_Lactation_P->F1_Gen Select_F1 Select F1 for F2 Generation F1_Gen->Select_F1 Dosing_F1 Dosing of Selected F1 (From Weaning to Mating) Select_F1->Dosing_F1 Terminal_Sacrifice Terminal Sacrifice & Necropsy of P and F1 Select_F1->Terminal_Sacrifice Mating_F1 Mating of F1 Dosing_F1->Mating_F1 Gestation_Lactation_F1 Gestation & Lactation Mating_F1->Gestation_Lactation_F1 F2_Gen Second Filial (F2) Generation Gestation_Lactation_F1->F2_Gen F2_Evaluation Evaluation of F2 Pups (Until Weaning) F2_Gen->F2_Evaluation

References

Evaluating the toxicity and estrogenic activity of different phthalate mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity and estrogenic activity of various phthalate mixtures. The information is based on experimental data, with detailed methodologies and visual representations of key biological pathways and experimental workflows.

A critical evaluation of the environmental and health impacts of phthalates—compounds widely used as plasticizers—reveals significant concerns regarding their toxic and endocrine-disrupting properties. Recent studies have focused on the effects of phthalate mixtures, which more accurately represent real-world exposure scenarios. This guide synthesizes key findings on the acute toxicity and estrogenic activity of six common phthalates: butyl benzyl phthalate (BBP), di(n-butyl) phthalate (DBP), bis(2-ethylhexyl) phthalate (DEHP), diisodecyl phthalate (DIDP), diisononyl phthalate (DINP), and di-n-octyl phthalate (DNOP), both individually and as a mixture.

Comparative Toxicity and Estrogenic Activity

Experimental data from studies on zebrafish embryos and transgenic medaka provide quantitative insights into the adverse effects of these phthalates. The following tables summarize the key findings.

Acute Toxicity of Individual Phthalates and a Mixture in Zebrafish Embryos (72-hour exposure)
Phthalate/MixtureLC50 (ppm)Observed Toxic Symptoms
Butyl benzyl phthalate (BBP)0.72Death, tail curvature, necrosis, cardio edema, no touch response
Di(n-butyl) phthalate (DBP)0.63Death, tail curvature, necrosis, cardio edema, no touch response
Mixture of six phthalates0.50Death, tail curvature, necrosis, cardio edema, no touch response
Bis(2-ethylhexyl) phthalate (DEHP)> Highest Soluble Conc.Did not cause >50% mortality
Diisodecyl phthalate (DIDP)> Highest Soluble Conc.Did not cause >50% mortality
Diisononyl phthalate (DINP)> Highest Soluble Conc.Did not cause >50% mortality
Di-n-octyl phthalate (DNOP)> Highest Soluble Conc.Did not cause >50% mortality

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of the test subjects. A lower LC50 value indicates higher toxicity.

Estrogenic Activity of Individual Phthalates and a Mixture in Transgenic Medaka (24-hour exposure)
Phthalate/MixtureEstrogenic ActivityEnhanced-Estrogenic Activity
Butyl benzyl phthalate (BBP)Yes-
Di(n-butyl) phthalate (DBP)-Yes
Bis(2-ethylhexyl) phthalate (DEHP)-Yes
Diisodecyl phthalate (DIDP)NoNo
Diisononyl phthalate (DINP)-Yes
Di-n-octyl phthalate (DNOP)NoNo
Mixture of six phthalatesWeakYes

Enhanced-estrogenic activity refers to the ability of a chemical to increase the estrogenic effect of a natural estrogen like 17β-estradiol.

The data clearly indicates that BBP and DBP are the most acutely toxic of the tested phthalates, with the mixture of all six phthalates exhibiting even greater toxicity.[1][2] Notably, several phthalates that did not show high acute toxicity did exhibit estrogenic or enhanced-estrogenic activity.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

72-hour Zebrafish Embryo Toxicity Test

This test is designed to assess the acute toxicity of chemical substances on the embryonic stages of the zebrafish (Danio rerio).

  • Test Organisms: Newly fertilized zebrafish eggs are collected and selected for the experiment.

  • Exposure Conditions: Twenty embryos per concentration are placed in individual wells of a 24-well plate. They are exposed to a range of concentrations of the test chemical or a control solution. The standard test duration is 72 hours.

  • Endpoint Observation: At 24, 48, and 72 hours post-fertilization, embryos are examined under a microscope for lethal endpoints, which include:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail from the yolk sac

    • Absence of heartbeat

  • Data Analysis: The number of dead embryos at each concentration is recorded, and the LC50 value with its 95% confidence interval is calculated. Other observed toxic symptoms such as tail curvature, necrosis, and cardio edema are also documented.[1]

24-hour Estrogen-Responsive Transgenic Medaka Eleutheroembryos Assay

This assay utilizes a genetically modified medaka (Oryzias melastigma) line to detect estrogenic activity of chemicals. These fish carry a gene that produces a green fluorescent protein (GFP) in the presence of estrogenic compounds.

  • Test Organisms: Transgenic medaka eleutheroembryos (newly hatched larvae) are used.

  • Exposure: The eleutheroembryos are exposed to different concentrations of the test phthalates for 24 hours. To test for enhanced-estrogenic activity, they are co-exposed with a low concentration of 17β-estradiol (E2).

  • Fluorescence Measurement: After the 24-hour exposure, the intensity of the GFP signal in the liver of the eleutheroembryos is measured using a fluorescence microscope and appropriate software.

  • Data Analysis: The relative fluorescence units (RFU) are calculated and compared between the control and treated groups. A significant increase in GFP expression indicates estrogenic or enhanced-estrogenic activity.

Signaling Pathways and Experimental Workflow

To visualize the biological mechanisms and experimental processes, the following diagrams are provided.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate ER Estrogen Receptor (ER) Phthalate->ER Binds to Phthalate_ER_complex Phthalate-ER Complex ER->Phthalate_ER_complex ERE Estrogen Response Element (ERE) Phthalate_ER_complex->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Estrogenic_Effects Estrogenic Effects Gene_Transcription->Estrogenic_Effects

Caption: Estrogenic signaling pathway activated by phthalates.

Experimental_Workflow cluster_toxicity Acute Toxicity Assessment cluster_estrogenicity Estrogenic Activity Assessment Zebrafish_Embryos Zebrafish Embryos Exposure_72h 72h Exposure to Phthalates Zebrafish_Embryos->Exposure_72h Toxicity_Endpoints Observation of Lethal Endpoints Exposure_72h->Toxicity_Endpoints LC50_Calculation LC50 Calculation Toxicity_Endpoints->LC50_Calculation Transgenic_Medaka Transgenic Medaka Eleutheroembryos Exposure_24h 24h Exposure to Phthalates (+/- E2) Transgenic_Medaka->Exposure_24h GFP_Measurement GFP Fluorescence Measurement Exposure_24h->GFP_Measurement Activity_Determination Determination of Estrogenic Activity GFP_Measurement->Activity_Determination

Caption: Experimental workflow for toxicity and estrogenicity testing.

Conclusion

The presented data underscores the significant toxic and endocrine-disrupting potential of several common phthalates, both individually and in mixtures. The heightened toxicity of the phthalate mixture highlights the importance of evaluating chemical safety in the context of combined exposures. The detailed experimental protocols and visual diagrams provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development, facilitating a deeper understanding of the adverse effects of phthalates and the methodologies used to assess them.

References

A Comparative Analysis of the Environmental Fate and Ecotoxicity of Selected Phthalate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Phthalate esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2][3] Due to their extensive production and use in a vast array of consumer and industrial products—from food packaging and medical devices to cosmetics and building materials—they have become ubiquitous environmental contaminants.[1][2][4][5] As PAEs are not chemically bound to the polymer matrix, they can leach, volatilize, or abrade into the environment, leading to widespread contamination of air, water, soil, and sediment.[1][5][6] This guide provides a comparative overview of the environmental fate and toxicological effects of four commonly detected and regulated phthalate esters: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP), and Di(2-ethylhexyl) phthalate (DEHP).

Physicochemical Properties and Environmental Distribution

The environmental behavior of phthalates is largely governed by their physicochemical properties, such as water solubility and the octanol-water partition coefficient (Kow).[3][7][8] A lower molecular weight and shorter alkyl chain length, as seen in DMP and DEP, correspond to higher water solubility and lower Kow, making them more mobile in aquatic systems. Conversely, higher molecular weight phthalates like DBP and especially DEHP have long alkyl chains, resulting in very low water solubility and a high affinity for organic matter (high Kow).[7][9] This causes them to preferentially adsorb to soil, sediment, and sludge, reducing their mobility but increasing their persistence in these compartments.[1][7]

Table 1: Comparative Physicochemical Properties of Selected Phthalate Esters

PropertyDimethyl Phthalate (DMP)Diethyl Phthalate (DEP)Di-n-butyl Phthalate (DBP)Di(2-ethylhexyl) Phthalate (DEHP)
Molecular Formula C₁₀H₁₀O₄C₁₂H₁₄O₄C₁₆H₂₂O₄C₂₄H₃₈O₄
Molecular Weight ( g/mol ) 194.18222.24278.34390.56
Water Solubility (mg/L at 25°C) ~4000~1080~11.2~0.003
Log K_ow_ 1.612.474.577.50
Data compiled from various sources.[7][9][10]
Environmental Fate: Biodegradation and Bioaccumulation

The primary route for the removal of phthalates from the environment is microbial biodegradation.[5][11][12] Abiotic processes like hydrolysis and photodecomposition are generally slow and considered insignificant in their overall environmental degradation.[5][13]

  • Biodegradation: Lower molecular weight phthalates such as DMP and DEP are generally considered to be readily biodegradable under aerobic conditions.[14] As the alkyl chain length increases, the rate of biodegradation tends to decrease, making DBP and DEHP more persistent in the environment.[7] The biodegradation process typically begins with the hydrolysis of the ester bonds to form the monoester and then phthalic acid, which subsequently undergoes aromatic ring cleavage.[15][16]

  • Bioaccumulation: The potential for a chemical to bioaccumulate in organisms is often related to its lipophilicity (Log Kow). Phthalates with a high Log Kow, like DEHP, have a greater tendency to accumulate in the fatty tissues of organisms.[1] However, studies have shown that most PAEs are not likely to significantly bioaccumulate in organisms because they can be metabolized.[1][17][18] Bioaccumulation factors (BAFs) are generally low, although some accumulation can occur in the food chain.[1][19]

Table 2: Comparative Environmental Fate of Selected Phthalate Esters

ParameterDimethyl Phthalate (DMP)Diethyl Phthalate (DEP)Di-n-butyl Phthalate (DBP)Di(2-ethylhexyl) Phthalate (DEHP)
Aerobic Biodegradation RapidRapidModerateSlow
Primary Biodegradation Half-life Tends to be shorterShortIntermediateTends to be longer[7]
Bioaccumulation Potential LowLow[1][17]ModerateHigh[20]
Mean Log BAF ~0.91 - 2.96 (Varies by species and congener)[17][18]~0.91 - 2.96 (Varies by species and congener)[17][18]~0.91 - 2.96 (Varies by species and congener)[17][18]~0.91 - 2.96 (Varies by species and congener)[17][18]
Ecotoxicological Effects

The toxicity of phthalate esters to aquatic organisms is inversely related to their alkyl chain length and water solubility. Lower molecular weight phthalates (DMP, DEP, DBP) are acutely toxic to a range of aquatic organisms, including fish, invertebrates (like Daphnia), and algae, at concentrations below their water solubility limits.[1][21][22][23] In contrast, higher molecular weight phthalates like DEHP show little to no acute toxicity, primarily because their extremely low water solubility prevents the attainment of biologically effective concentrations in test water.[14][21][22] Many phthalates are also recognized as endocrine-disrupting chemicals (EDCs), capable of interfering with the hormonal systems of wildlife and humans.[1][2][11]

Table 3: Comparative Acute Aquatic Toxicity of Selected Phthalate Esters

OrganismEndpointDMP (mg/L)DEP (mg/L)DBP (mg/L)DEHP (mg/L)
Fathead Minnow 96-h LC₅₀121[21]34.8 - 53[1]16.30 - 35[1]> Water Solubility[21]
Rainbow Trout 96-h LC₅₀--0.82[21]> Water Solubility[21]
Daphnia magna 48-h EC₅₀-86.0[21]2.99[21]> Water Solubility[21]
Green Algae EC₅₀-3[1]0.21[21]> Water Solubility[21]
(LC₅₀: Lethal Concentration for 50% of the population; EC₅₀: Effective Concentration for 50% of the population)

Mandatory Visualizations

The following diagrams illustrate key concepts related to the environmental fate and analysis of phthalate esters.

Biodegradation_Pathway cluster_hydrolysis Step 1: Ester Hydrolysis cluster_cleavage Step 2: Aromatic Ring Cleavage Dialkyl_Phthalate Dialkyl Phthalate (e.g., DBP, DEHP) Monoalkyl_Phthalate Monoalkyl Phthalate Dialkyl_Phthalate->Monoalkyl_Phthalate Esterase Alcohol Alcohol Dialkyl_Phthalate->Alcohol Phthalic_Acid Phthalic Acid Monoalkyl_Phthalate->Phthalic_Acid Esterase Monoalkyl_Phthalate->Alcohol Protocatechuate Protocatechuate Phthalic_Acid->Protocatechuate Dioxygenase, Dehydrogenase, Decarboxylase Ring_Cleavage Ring Cleavage Products Protocatechuate->Ring_Cleavage TCA_Cycle TCA Cycle Intermediates (Metabolized for energy) Ring_Cleavage->TCA_Cycle

Caption: Generalized microbial biodegradation pathway for phthalate esters.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (e.g., 48h Acute Test) cluster_analysis Phase 3: Data Analysis A Select Test Organism (e.g., Daphnia magna) C Acclimatize Organisms to Test Conditions A->C B Prepare Stock Solution of Phthalate Ester D Prepare Serial Dilutions (Test Concentrations + Control) B->D E Introduce Organisms to Test Vessels C->E D->E F Incubate under Controlled Conditions (Temp, Light, pH) E->F G Record Observations (e.g., Immobility, Mortality) F->G H Statistical Analysis (e.g., Probit Analysis) G->H I Determine EC₅₀/LC₅₀ Value H->I

Caption: Standard workflow for an aquatic ecotoxicity test.

Logical_Comparison Start Phthalate Ester Released into Aquatic Environment Solubility High Water Solubility? Start->Solubility LMW Low MW Phthalates (DMP, DEP, DBP) Solubility->LMW Yes HMW High MW Phthalates (DEHP) Solubility->HMW No LMW_Fate Higher Mobility Rapid Biodegradation Acute Toxicity Risk LMW->LMW_Fate HMW_Fate Adsorbs to Sediment Persistent Bioaccumulation Risk HMW->HMW_Fate Risk_LMW Primary Risk: Direct Aquatic Toxicity LMW_Fate->Risk_LMW Risk_HMW Primary Risk: Persistence & Food Chain Transfer HMW_Fate->Risk_HMW

Caption: Logical comparison of environmental risk based on properties.

Experimental Protocols

Protocol for Acute Immobilisation Test with Daphnia magna (OECD 202)

This protocol outlines the methodology for determining the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organism: Young daphnids (<24 hours old), sourced from a healthy, thriving culture.

  • Test Substance Preparation: A stock solution of the phthalate ester is prepared, typically in a solvent due to low water solubility. A series of test concentrations are made by diluting the stock solution in a specified culture medium. A control (medium only) and a solvent control are also prepared.

  • Test Procedure:

    • At least 20 daphnids are used for each test concentration and control, divided among at least four replicate vessels.

    • Daphnids are exposed to the test concentrations for a period of 48 hours without feeding.

    • The test is conducted under controlled conditions: temperature (20 ± 1°C), a 16-hour light/8-hour dark photoperiod, and stable pH.

  • Observations: The number of immobile daphnids in each vessel is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The concentration that causes immobility in 50% of the daphnids (the 48-h EC₅₀) is calculated using appropriate statistical methods, such as probit analysis or logistic regression.

Protocol for Determination of Phthalates in Water Samples (EPA Method 606)

This method details the analysis of phthalate esters in municipal and industrial wastewater using gas chromatography.

  • Sample Preparation (Liquid-Liquid Extraction):

    • A 1-liter water sample is adjusted to a pH above 11.

    • The sample is transferred to a 2-liter separatory funnel and serially extracted three times with 60 mL aliquots of methylene chloride. The organic layers are combined.

    • The combined extract is dried by passing it through a column of anhydrous sodium sulfate.

  • Concentration: The extract is concentrated to a final volume of 10 mL using a Kuderna-Danish (K-D) apparatus to gently evaporate the methylene chloride.

  • Chromatographic Analysis:

    • An aliquot of the concentrated extract is injected into a gas chromatograph (GC) equipped with an electron capture detector (ECD) or a mass spectrometer (MS) for detection.[24]

    • The GC is fitted with a packed or capillary column suitable for separating the target phthalate esters.

    • Identification of a specific phthalate is based on the retention time matching that of a known standard.

  • Quantification: The concentration of each phthalate is determined by comparing its peak area or height to a calibration curve generated from known standards.[24] Rigorous quality control measures are essential to prevent sample contamination from laboratory equipment containing plastics.[25]

References

Navigating the Challenges of Dibutyl Phthalate Analysis: A Comparative Guide to the Surrogate Analyte Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dibutyl phthalate (DBP) presents a persistent analytical challenge due to its ubiquitous nature and the resulting sample contamination. This guide provides an objective comparison of the surrogate analyte approach against traditional analytical methods for DBP determination, supported by experimental data and detailed protocols to aid in methodological selection and validation.

Dibutyl phthalate, a widely used plasticizer, is present in a vast array of laboratory consumables, from solvents to glassware, making the acquisition of a true blank matrix for calibration nearly impossible.[1][2][3][4] This inherent contamination issue can significantly compromise the accuracy and precision of analytical results, particularly at trace levels.[1][2][4] The surrogate analyte method offers a robust solution to this problem by employing a stable isotope-labeled version of the analyte for calibration, thereby circumventing the need for a blank matrix.

Performance Comparison: Surrogate Analyte vs. Alternative Methods

The following tables summarize the key performance parameters of the surrogate analyte approach using deuterium-labeled DBP (DBP-d4) and compare them with other commonly employed analytical techniques for DBP quantification.

Table 1: Method Validation Parameters for Dibutyl Phthalate (DBP) Analysis

ParameterSurrogate Analyte Approach (GC-MS)[1][4]Solid Phase Extraction (SPE) with GC-FID[5][6]Gas Chromatography-Mass Spectrometry (GC-MS)[7]
Analyte Dibutyl Phthalate (DBP)Dibutyl Phthalate (DBP)Phthalate Esters (including DBP)
Matrix HexaneWaterVarious
Limit of Detection (LOD) 0.3 ng/mL0.02 mg/LNot specified
Limit of Quantification (LOQ) 1 ng/mL0.053 mg/LNot specified
Linearity (Concentration Range) 1 - 100 ng/mL0 - 7.5 mg/LNot specified
Correlation Coefficient (R²) > 0.99> 0.99Not specified

Table 2: Recovery and Precision Data

MethodSpiked ConcentrationMean Recovery (%)Relative Standard Deviation (RSD) / Coefficient of Variation (CV) (%)
Surrogate Analyte Approach (GC-MS)[2] 1 ng/mL88.210.3
50 ng/mL93.76.9
100 ng/mL95.67.1
SPE with GC-FID[5] 0.05 - 7.5 mg/L97 - 127< 11

Experimental Protocols

Surrogate Analyte Approach for DBP Analysis using GC-MS

This method utilizes deuterium-labeled DBP (DBP-d4) as a surrogate analyte to construct the calibration curve, thus overcoming the issue of DBP contamination in analytical blanks.

1. Materials and Reagents:

  • Dibutyl Phthalate (DBP) standard

  • Deuterium-labeled Dibutyl Phthalate (DBP-d4) standard

  • Benzyl Benzoate (BB) as internal standard

  • Hexane (analytical grade)

  • Acetone and Methanol for rinsing glassware

2. Standard Solution Preparation:

  • Prepare stock solutions (1000 µg/mL) of DBP, DBP-d4, and BB in hexane.[4]

  • Prepare daily calibration standards by diluting the stock solutions in hexane to achieve concentrations of 1, 5, 10, 25, 50, and 100 ng/mL of DBP and DBP-d4, with a constant concentration of 50 ng/mL of BB.[1][4]

3. Sample Preparation:

  • For unknown samples, add the internal standard (BB) to the same final concentration as in the calibration standards.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC[1]

  • Mass Spectrometer: Agilent 7000-Triple-Quad MS[1]

  • Column: (Details should be specified based on the specific application)

  • Injector Temperature: 290 °C[1]

  • Ion Source Temperature: 230 °C[1]

  • Carrier Gas: Helium

  • Quantifier Ions: m/z 149 for DBP, m/z 153 for DBP-d4, and m/z 105 for BB.[1]

5. Calibration and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of DBP-d4 to the internal standard (BB) against the concentration of DBP-d4.

  • Quantify DBP in unknown samples by using the peak area ratio of DBP to the internal standard (BB) and interpolating from the DBP-d4 calibration curve. The relative response factor (RF) of DBP to DBP-d4 should be close to 1.[1][4]

Alternative Method: Solid Phase Extraction (SPE) and Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the determination of DBP in water samples.

1. Materials and Reagents:

  • DBP standard

  • Benzyl Benzoate (BB) as internal standard

  • Methanol

  • Dichloromethane

  • SPE Cartridges

2. Standard Solution Preparation:

  • Prepare a stock solution of DBP and BB in a suitable solvent.

  • Prepare calibration standards over a concentration range of interest (e.g., 0 - 7.5 mg/L) by spiking known amounts of DBP into clean water samples.[5][6]

3. Sample Preparation (SPE):

  • Pass the water sample through the SPE column at a controlled flow rate (e.g., 1 mL/min).[6]

  • Elute the retained DBP and internal standard with a mixture of methanol and dichloromethane (1:1).[6]

  • Concentrate the eluate under a stream of nitrogen before GC analysis.[6]

4. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: GC-2010 Plus system (Shimadzu) with an FID detector.[5]

  • Column: ZB-5MSplus Zebron Capillary GC column (30 m × 0.25 mm × 0.25 µm).[6]

  • Injector Temperature: 300 °C[6]

  • Detector Temperature: 320 °C[6]

  • Carrier Gas: Hydrogen and synthetic air.[6]

  • Temperature Program: Initial temperature of 150°C for 1 min, ramp at 20°C/min to 300°C, and hold for 10 min.[6]

5. Calibration and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of DBP to the internal standard (BB) against the concentration of DBP.

  • Quantify DBP in the extracted samples using this calibration curve.

Workflow of the Surrogate Analyte Approach

The following diagram illustrates the logical workflow of the surrogate analyte approach for the determination of dibutyl phthalate.

SurrogateAnalyteWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare DBP, DBP-d4 and Internal Standard (BB) Stock Solutions B Prepare Calibration Standards (DBP-d4 + BB) A->B C Prepare Sample (add BB) A->C D GC-MS Analysis B->D Inject Standards C->D Inject Sample E Construct Calibration Curve (DBP-d4/BB vs. Conc.) D->E Peak Area Ratios F Determine DBP Concentration in Sample (DBP/BB) D->F Peak Area Ratios E->F Use Calibration Curve

Caption: Workflow of the surrogate analyte approach for DBP analysis.

Conclusion

The surrogate analyte approach presents a significant advantage for the accurate and reliable quantification of dibutyl phthalate, especially in matrices where background contamination is a major concern. By using a stable isotope-labeled standard for calibration, this method effectively eliminates the need for a true blank matrix, a challenge that often compromises the validity of results obtained through traditional methods like standard addition or the use of artificial matrices.[1][2][4] While methods like SPE-GC-FID are effective for specific matrices like water, the surrogate analyte approach offers broader applicability and a more robust solution to the inherent problem of DBP's ubiquity in the analytical environment. For researchers requiring high precision and accuracy in trace-level DBP analysis, the surrogate analyte method is a superior choice.

References

Unveiling the Inhibitory Potential of Butyl Isobutyl Phthalate on α-Glucosidase: An In Silico and In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Butyl isobutyl phthalate (BIP) as an α-glucosidase inhibitor against established alternatives. Leveraging both computational and experimental data, we delve into its efficacy and mechanism of action, offering a valuable resource for the exploration of novel therapeutics for type 2 diabetes.

This compound, a phthalate ester, has demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. This guide synthesizes findings from in silico molecular docking and in vitro enzyme inhibition assays to objectively evaluate BIP's performance. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, we aim to facilitate a deeper understanding of BIP's potential in the landscape of α-glucosidase inhibitors.

Performance Comparison: BIP vs. Standard α-Glucosidase Inhibitors

The inhibitory efficacy of this compound (BIP) against α-glucosidase has been quantified and compared with commercially available drugs, including acarbose, miglitol, and voglibose. The half-maximal inhibitory concentration (IC50) values and in silico binding affinities serve as key metrics for this comparison.

CompoundType of InhibitorIC50 ValueBinding Energy (kcal/mol)
This compound (BIP) Non-competitive 38 µM [1][2][3][4][5]-5.6 to -7.2
AcarboseCompetitive11 nM[6][7][8]-8.1 to -14.5[9][10]
MiglitolCompetitive0.11 - 1.3 µM[11][12]Not uniformly reported
VogliboseCompetitive3.9 - 6.4 nM[13][14][15]Not uniformly reported

Note: Binding energy values are sourced from various studies and may not be directly comparable due to differences in computational methodologies.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.

In Silico Molecular Docking Protocol

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the active site of α-glucosidase.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of α-glucosidase is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its energy is minimized using a suitable force field.

    • The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.

    • The ligand's energy is minimized to obtain a stable conformation.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, GOLD) is used to perform the simulation.

    • The active site of the α-glucosidase is defined based on the location of the co-crystallized ligand or through literature review.

    • The prepared ligand is docked into the defined active site of the protein.

    • The docking algorithm generates multiple binding poses of the ligand within the active site.

  • Analysis of Results:

    • The binding poses are ranked based on their binding energy or docking score.

    • The pose with the lowest binding energy is selected as the most probable binding mode.

    • The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

In Vitro α-Glucosidase Inhibition Assay Protocol

The inhibitory effect of this compound on α-glucosidase activity was determined using a colorimetric assay.[16][17]

  • Preparation of Reagents:

    • α-Glucosidase enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to various concentrations.

    • A positive control (e.g., acarbose) and a negative control (solvent) are also prepared.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, the α-glucosidase enzyme solution is added to each well.

    • Different concentrations of the test compound (BIP), positive control, and negative control are added to their respective wells.

    • The plate is pre-incubated at 37°C for a specified time (e.g., 10 minutes).

    • The enzymatic reaction is initiated by adding the pNPG substrate solution to all wells.

    • The plate is incubated at 37°C for a specific duration (e.g., 20 minutes).

  • Measurement and Calculation:

    • The reaction is terminated by adding a stop solution (e.g., sodium carbonate).

    • The absorbance of the yellow-colored p-nitrophenol produced is measured at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Interaction and Workflow

To provide a clearer understanding of the scientific process and findings, the following diagrams illustrate the research workflow, the mechanism of the in vitro assay, and the molecular interactions predicted by in silico modeling.

cluster_0 In Silico Validation cluster_1 In Vitro Validation cluster_2 Comparative Analysis A Protein & Ligand Preparation B Molecular Docking Simulation A->B C Binding Affinity & Interaction Analysis B->C G Data Compilation (BIP vs. Standards) C->G D α-Glucosidase Inhibition Assay E IC50 Value Determination D->E F Kinetic Analysis E->F F->G H Conclusion on Inhibitory Potential G->H

Caption: Research workflow for validating BIP's α-glucosidase interaction.

cluster_0 Reaction Mixture cluster_1 Inhibition cluster_2 Products Enzyme α-Glucosidase Product p-Nitrophenol (Yellow) Enzyme->Product Hydrolysis Substrate pNPG (Colorless) Substrate->Product Inhibitor BIP Inhibitor->Enzyme Binding Glucose Glucose

Caption: Mechanism of the in vitro α-glucosidase inhibition assay.

cluster_0 α-Glucosidase Active Site cluster_1 BIP Molecule Phe177 Phe177 Phe157 Phe157 Leu176 Leu176 Ala278 Ala278 Trp154 Trp154 Pro240 Pro240 Benzene Benzene Ring Benzene->Phe177 Hydrophobic Interaction Benzene->Leu176 Hydrophobic Interaction Isopropyl Isopropyl Group Isopropyl->Phe157 Hydrophobic Interaction Isopropyl->Ala278 Hydrophobic Interaction Propyl Propyl Group Propyl->Trp154 Hydrophobic Interaction Propyl->Pro240 Hydrophobic Interaction

Caption: BIP's molecular docking interaction with α-glucosidase active site residues.[18]

References

Safety Operating Guide

Navigating the Disposal of Butyl Isobutyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Butyl Isobutyl Phthalate (BIBP), a common plasticizer. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like many phthalates, requires careful handling to avoid exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1][2]

  • Hand Protection: Use protective gloves.[1][2][3]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]

  • Respiratory Protection: In areas with inadequate ventilation or when dealing with aerosols or mists, use a suitable respirator.[1][2]

Step-by-Step Disposal and Decontamination Protocol

The proper disposal of this compound involves a systematic approach, from initial containment of spills to the final disposal of waste materials.

Step 1: Containment of Spills and Leaks

  • Prevent Further Spillage: Immediately take steps to stop the source of the leak or spill if it is safe to do so.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to a safe area.[1][2]

  • Prevent Environmental Contamination: Take measures to prevent the chemical from entering drains, water courses, or the soil.[1][2] This can be achieved by using absorbent materials to dike the spill.

Step 2: Spill Cleanup and Decontamination

  • Absorb the Spilled Material: For liquid spills, use an inert, finely-powdered absorbent material such as diatomite, universal binders, vermiculite, or sand to soak up the chemical.[1][2][4][5]

  • Collect Contaminated Materials: Carefully collect the absorbent material and any contaminated soil or other materials. Place them into a suitable, sealed, and properly labeled container for disposal.[2][4][5][6] For small spills on surfaces like benchtops, absorbent paper can be used and should be sealed in a vapor-tight plastic bag for disposal.[6]

  • Decontaminate Surfaces and Equipment: Scrub the affected surfaces and any contaminated equipment with alcohol, followed by a thorough washing with a strong soap and water solution.[1][6]

Step 3: Waste Disposal

  • Classify the Waste: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[2]

  • Engage a Licensed Disposal Company: It is recommended to offer excess, expired, or waste this compound to a licensed hazardous material disposal company.[7]

  • Incineration: In some cases, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7] However, this should only be performed by a licensed and qualified facility.

  • Follow all Regulations: Ensure that all disposal activities are in strict accordance with all prevailing country, federal, state, and local regulations.[1] Do not flush the chemical into surface water or sanitary sewer systems.[2]

Waste Management Summary

For clarity, the following table summarizes the types of waste generated and the recommended disposal actions.

Waste TypeRecommended Disposal Action
Spilled this compound Absorb with inert material (diatomite, sand, etc.), collect in a sealed container, and dispose of as hazardous waste through a licensed company.[1][2][4][5][6][7]
Contaminated Absorbent Materials Seal in a labeled, vapor-tight container and dispose of in accordance with local, state, and federal regulations for hazardous waste.[6]
Contaminated PPE Remove and bag all contaminated clothing and PPE. Dispose of as hazardous waste.
Empty Containers Dispose of in accordance with prevailing country, federal, state, and local regulations.[1]
Excess or Expired Product Offer to a licensed hazardous material disposal company.[7]

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Spill or Waste Generation B Assess Situation & Don PPE A->B C Contain Spill Prevent entry to drains/waterways B->C D Absorb with Inert Material (e.g., diatomite, sand) C->D F Decontaminate Area (Alcohol then Soap & Water) C->F E Collect Waste in Sealed, Labeled Container D->E G Store Waste Securely E->G F->G H Engage Licensed Hazardous Waste Disposal Company G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

It is important to note that while some safety data sheets may classify this compound as not a hazardous substance or mixture, it is still crucial to follow proper disposal procedures due to potential environmental hazards, such as toxicity to aquatic life.[1][2][8] Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and adhere to the regulations set forth by your institution and governing bodies.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butyl Isobutyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Butyl isobutyl phthalate, ensuring the protection of both personnel and research integrity.

Immediate Safety and Hazard Information

This compound, like other phthalates, presents several health hazards that necessitate careful handling. It is recognized as a potential reproductive toxicant and may cause damage to fertility or an unborn child.[1] It may also cause respiratory irritation.[1] Furthermore, phthalates are classified as potential endocrine-disrupting compounds.[1] Understanding these risks is the first step in implementing effective safety protocols.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling this compound. Engineering controls, such as working in a chemical fume hood, should always be the primary barrier, with PPE serving as a critical secondary defense.[2]

Recommended PPE includes:

  • Hand Protection: Chemical-resistant gloves are essential. Butyl rubber gloves are highly recommended due to their excellent resistance to esters like phthalates.[3][4]

  • Eye Protection: Safety goggles or glasses with side-shields are mandatory to protect against splashes.[2]

  • Skin and Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: While handling small quantities in a well-ventilated area or fume hood may not require respiratory protection, a NIOSH-approved respirator should be used if vapors are generated, or if exposure limits are likely to be exceeded.[5]

The following table summarizes key quantitative data regarding exposure limits and glove compatibility. Note that while specific data for this compound is limited, the values for the closely related and structurally similar Dibutyl phthalate (DBP) provide a strong basis for safety protocols.

ParameterValueSource(s)Notes
Occupational Exposure Limits (as DBP)
OSHA PEL (8-hr TWA)5 mg/m³[6][7]Permissible Exposure Limit averaged over an 8-hour work shift.
NIOSH REL (10-hr TWA)5 mg/m³[5][6][7]Recommended Exposure Limit averaged over a 10-hour work shift.
ACGIH TLV (8-hr TWA)5 mg/m³[6][7]Threshold Limit Value averaged over an 8-hour work shift.
Glove Compatibility (as DBP)
Recommended MaterialButyl Rubber[8][9][10]Offers the highest resistance to permeation by gases, vapors, and esters.[9][11]
Breakthrough Time (Butyl)> 8 hours[8]The time it takes for the chemical to permeate the glove material under laboratory conditions.[8]
Not Recommended MaterialsNatural Rubber, Neoprene, PVC[9]These materials offer less protection against this class of chemicals.

Chemical Handling Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final waste disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimental Phase cluster_cleanup 3. Post-Experiment & Disposal Phase A Review Safety Data Sheet (SDS) B Verify Engineering Controls (e.g., Fume Hood) A->B C Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) B->C D Work Within Chemical Fume Hood C->D Proceed to Handling E Dispense Smallest Required Volume D->E F Keep Containers Tightly Closed E->F G Decontaminate Surfaces (e.g., with Alcohol) F->G Experiment Complete H Segregate Phthalate Waste G->H I Label Waste Container Correctly H->I J Store Waste in Designated Area I->J K Remove & Dispose of PPE Properly J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.